molecular formula C8H15N3 B1600872 1-(3-methylbutyl)-1H-pyrazol-5-amine CAS No. 3524-21-8

1-(3-methylbutyl)-1H-pyrazol-5-amine

Cat. No.: B1600872
CAS No.: 3524-21-8
M. Wt: 153.22 g/mol
InChI Key: RMKPIZYSPYTOQW-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Academic Research

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in chemical research. researchgate.netnih.gov Its utility stems from its aromatic character and versatile reactivity, making it a foundational component in numerous synthetic and functional materials. rsc.orgresearchgate.net

Historical Context and Evolution of Pyrazole Chemistry

The history of pyrazole chemistry began in 1883, when German chemist Ludwig Knorr first coined the term "pyrazole". wikipedia.orgijraset.com This was followed by the first synthesis of the parent pyrazole compound from acetylene (B1199291) and diazomethane (B1218177) by Hans von Pechmann in 1898. ijraset.com A classic and foundational method for creating substituted pyrazoles, known as the Knorr pyrazole synthesis, involves the condensation of 1,3-dicarbonyl compounds with hydrazines. numberanalytics.comnih.gov The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959, from watermelon seeds. wikipedia.orgorientjchem.org Over the decades, synthetic methodologies have evolved significantly, moving from these classical condensation reactions to modern, highly efficient techniques such as multicomponent reactions and 1,3-dipolar cycloadditions, expanding the accessible chemical space of pyrazole derivatives. nih.gov

Fundamental Role of the Pyrazole Scaffold in Heterocyclic Compound Synthesis

The pyrazole ring is a vital building block in the synthesis of more complex heterocyclic systems. numberanalytics.comresearchgate.net Its importance is rooted in its structural stability and the ability of its core to undergo a variety of chemical transformations, including electrophilic substitution, cyclization, and condensation reactions. nih.govnumberanalytics.com This reactivity allows chemists to use pyrazoles as synthons for constructing a wide range of derivatives, including fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org Consequently, the pyrazole scaffold is frequently employed in the development of compounds for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.netmdpi.com

Overview of 5-Aminopyrazole Subclass Relevance in Chemical Science

Within the broad family of pyrazoles, the 5-aminopyrazole subclass is distinguished by the presence of an amino group at the C5 position of the ring. researchgate.net These compounds are not merely derivatives but are highly valuable intermediates in their own right. beilstein-journals.org 5-Aminopyrazoles are polyfunctional molecules, possessing three distinct nucleophilic sites: the amino group at C5, the nitrogen at the N1 position, and the carbon at the C4 position. nih.govmdpi.com This multi-faceted reactivity makes them exceptionally useful precursors for the synthesis of a variety of fused pyrazoloazines. nih.gov Their ability to act as versatile building blocks has cemented their role in constructing diverse molecular architectures, particularly in medicinal chemistry for the development of bioactive compounds. researchgate.netmdpi.comscirp.org

Structural Characteristics of 1-(3-methylbutyl)-1H-pyrazol-5-amine within the Pyrazole Family

The specific structure of this compound defines its chemical identity and potential behavior in synthetic and applied contexts. Its features are a direct result of the interplay between the core pyrazole ring, the amine substituent, and the alkyl chain at the N1 position.

Precise Chemical Nomenclature and Representation

The systematic name for the compound is this compound. The "1H-pyrazole" indicates the location of the saturating hydrogen on a nitrogen atom in the parent heterocycle before substitution. The "1-(3-methylbutyl)" specifies that a 3-methylbutyl group (commonly known as an isopentyl or isoamyl group) is attached to the first nitrogen atom of the pyrazole ring. The "-5-amine" suffix denotes an amino (-NH2) group substituted at the fifth position of the ring.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C8H15N3
Canonical SMILES CC(C)CCN1C=CC(=N1)N
InChI Key Based on similar structures, a unique key would be generated.
Molecular Weight 153.23 g/mol

Impact of the 3-Methylbutyl Substituent at the N1 Position on Molecular Design and Reactivity

Steric Hindrance: The size and branching of the 3-methylbutyl group can sterically hinder reactions at adjacent positions on the pyrazole ring. This steric effect is a critical factor in controlling the regioselectivity of further synthetic transformations. lookchem.comacs.org When synthesizing N-substituted pyrazoles, alkylating agents are often directed to the less sterically hindered nitrogen, making the choice of substituent crucial for the desired isomeric outcome. acs.org

Electronic Effects: As an alkyl group, the 3-methylbutyl substituent is electron-donating. This can modulate the electron density of the pyrazole ring, potentially influencing the reactivity of the ring towards electrophilic substitution. nih.gov

Hydrogen Bonding: The substitution at the N1 position removes the pyrrole-like NH proton. This eliminates the ability of that nitrogen to act as a hydrogen bond donor, which can fundamentally alter how the molecule interacts with other molecules or biological targets. nih.gov

Lipophilicity: The nonpolar alkyl chain increases the molecule's lipophilicity (oil/fat solubility). This property is a key consideration in medicinal chemistry and materials science, as it affects solubility, membrane permeability, and interactions with nonpolar environments.

Tautomeric Considerations within the 1H-Pyrazol-5-amine Framework

Tautomerism is a fundamental concept in the study of pyrazole chemistry, significantly impacting the structure, stability, and reactivity of these compounds. nih.gov For 1-substituted-5-aminopyrazoles like this compound, the primary tautomeric equilibrium to consider is the amino-imino tautomerism. mdpi.comencyclopedia.pub This involves the migration of a proton from the exocyclic amino group to the pyrazole ring nitrogen at position 2.

The two principal tautomeric forms for this compound are the amine form and the imine form.

Amine Tautomer: this compound. In this form, the exocyclic group is an amino (-NH₂) group, and the pyrazole ring retains its aromatic character.

Imino Tautomer: 1-(3-methylbutyl)-2,5-dihydro-1H-pyrazol-5-imine. This form features an exocyclic imino (=NH) group, with the proton having shifted to the N2 position of the pyrazole ring, which disrupts the aromaticity of the heterocycle.

The equilibrium between these forms is influenced by several factors, including the nature of the substituent at the N1 position, the solvent, temperature, and the physical state (solid or solution). nih.govfu-berlin.detandfonline.com

Table 1: Potential Tautomeric Forms of this compound

Tautomeric FormSystematic NameStructural Features
Amine Form This compoundAromatic pyrazole ring; Exocyclic amino (-NH₂) group.
Imino Form 1-(3-methylbutyl)-2,5-dihydro-1H-pyrazol-5-imineNon-aromatic dihydropyrazole ring; Exocyclic imino (=NH) group.

Detailed Research Findings

While specific experimental studies on this compound are not extensively documented in the literature, the tautomeric behavior can be inferred from comprehensive studies on analogous 3(5)-aminopyrazoles and N-substituted pyrazoles. encyclopedia.pubnih.gov

Substituent Effects: The substituent at the N1 position plays a crucial role in determining the predominant tautomer. The 3-methylbutyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect. Electron-donating groups on the pyrazole ring are known to influence the acidity and basicity of the nitrogen atoms. mdpi.com For 1-substituted pyrazol-5-amines, the amine tautomer is generally the more stable and predominant form, a finding supported by numerous experimental and theoretical studies on similar compounds. encyclopedia.pubnih.gov The stability of the aromatic system in the amine form is a significant driving force for this preference.

Solvent Influence: The polarity and hydrogen-bonding capability of the solvent can shift the tautomeric equilibrium. mdpi.comtandfonline.com

In non-polar solvents (e.g., chloroform, benzene), the amine form is typically favored. nih.govtandfonline.com Intermolecular hydrogen bonding between pyrazole molecules may also occur.

In polar, protic solvents (e.g., water, methanol) or highly polar aprotic solvents (e.g., DMSO), the situation can be more complex. nih.govtandfonline.com While the amine form is often still dominant, the proportion of the imino tautomer might increase due to stabilization through hydrogen bonds with the solvent. tandfonline.com NMR spectroscopy is a primary tool for investigating these equilibria in solution. nih.govfu-berlin.de

Analytical Characterization: The identification of tautomers in solution and the solid state relies heavily on spectroscopic techniques and X-ray crystallography.

NMR Spectroscopy (¹H, ¹³C, ¹⁵N): This is one of the most powerful methods for studying tautomerism in solution. nih.gov By comparing the chemical shifts of the compound with "fixed" derivatives (where tautomerism is blocked by methylation of the exocyclic nitrogen or other means), the predominant tautomer can be identified. nih.gov For instance, the chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the tautomeric form. nih.govmdpi.com

X-ray Crystallography: In the solid state, X-ray analysis provides an unambiguous determination of the molecular structure, confirming which tautomer is present in the crystal lattice. nih.govnih.gov For most substituted aminopyrazoles, the amine tautomer is the one observed in the solid state. nih.gov

Table 2: Summary of Factors Influencing Amino-Imino Tautomerism

FactorInfluence on EquilibriumExpected Outcome for this compound
Aromaticity The aromatic amine form is generally more stable than the non-aromatic imine form.Strongly favors the Amine tautomer.
N1-Substituent Electron-donating groups like alkyls stabilize the aromatic ring.The 3-methylbutyl group supports the stability of the Amine tautomer.
Solvent Polarity Increasing solvent polarity can stabilize the more polar imino form, but the amine form often remains dominant.The Amine tautomer is expected to predominate in both polar and non-polar solvents, though the equilibrium might slightly shift. tandfonline.com
Physical State Crystal packing forces in the solid state select for the most stable tautomer.The Amine tautomer is the most likely form in the solid state. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylbutyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)4-6-11-8(9)3-5-10-11/h3,5,7H,4,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKPIZYSPYTOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543865
Record name 1-(3-Methylbutyl)-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-21-8
Record name 1-(3-Methylbutyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylbutyl)-1H-pyrazol-5-amine
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Synthetic Methodologies for 1 3 Methylbutyl 1h Pyrazol 5 Amine

Established Synthetic Routes to 1H-Pyrazol-5-amines

The formation of the pyrazole (B372694) ring is a well-established area of heterocyclic chemistry. The synthesis of 5-aminopyrazoles, in particular, relies on several robust methods that form the N-N bond and the five-membered ring.

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.govmdpi.com For the synthesis of 5-aminopyrazoles, β-ketonitriles are the most common 1,3-difunctional starting materials.

The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent dehydration and tautomerization yield the aromatic 5-aminopyrazole ring. A key substrate in this synthesis is 3-aminocrotononitrile (B73559), which reacts with hydrazine to form 3-methyl-1H-pyrazol-5-amine. orgsyn.org Similarly, cyanoacetone can be used as the 1,3-dielectrophilic partner.

The regioselectivity of the cyclization can be an issue when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, potentially leading to a mixture of regioisomers. nih.govnih.gov The outcome is often influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions (e.g., pH). nih.gov For instance, in reactions with unsymmetrical β-diketones, the more nucleophilic nitrogen of the substituted hydrazine typically attacks the more electrophilic carbonyl group. nih.gov

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

Hydrazine Component1,3-Difunctional ComponentTypical ConditionsProduct TypeReference
Hydrazine Hydrateβ-Ketonitrile (e.g., 3-Aminocrotononitrile)Reflux in alcohol (e.g., ethanol)5-Aminopyrazole orgsyn.orgnih.gov
PhenylhydrazineEthyl AcetoacetateAcidic or neutral, heatingPyrazolone (B3327878) researchgate.net
Substituted Hydrazines1,3-DiketonesAcidic catalysis, heatingSubstituted Pyrazole (potential regioisomers) nih.govmdpi.com
Hydrazine Derivativesα,β-Unsaturated Ketones (Chalcones)Various catalysts (e.g., I2, Cu(OTf)2)Substituted Pyrazole nih.govacs.org

The 1,3-dipolar cycloaddition, particularly the Huisgen cycloaddition, offers another powerful route to the pyrazole core. nih.gov This method typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile containing a carbon-carbon multiple bond, like an alkyne or a suitably substituted alkene. beilstein-journals.orgrsc.orgorganic-chemistry.org

Nitrile imines, often generated in situ from hydrazonoyl halides by treatment with a base, react with alkynes in a [3+2] cycloaddition to form pyrazoles. rsc.orgorganic-chemistry.org The regioselectivity of this reaction is a key consideration and is governed by the electronic properties of both the dipole and the dipolarophile. Another common approach uses diazo compounds, generated from sources like N-tosylhydrazones, which react with alkynes or alkyne surrogates to yield pyrazoles. organic-chemistry.orgacs.org This method is highly versatile and allows for the synthesis of polysubstituted pyrazoles with good control over the substitution pattern. nih.gov

For the synthesis of 5-aminopyrazoles via this route, a dipolarophile containing a nitrogen functionality, such as an ynamine or an enamine, would be required, although this is less common than the cyclocondensation approach.

Multi-component reactions (MCRs) provide a highly efficient and atom-economical pathway to complex molecules like pyrazoles in a single synthetic operation. rsc.orgnih.gov These reactions combine three or more starting materials in one pot, minimizing waste and simplifying purification procedures. beilstein-journals.org

A common MCR for synthesizing 5-aminopyrazoles involves the condensation of an aldehyde, malononitrile (B47326), and a hydrazine derivative. rsc.org The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an electrophilic alkene. This intermediate then undergoes a Michael addition with the hydrazine, followed by intramolecular cyclization and aromatization to afford the final pyrazole product. Various catalysts, including simple organic bases like piperidine (B6355638) or green catalysts like taurine (B1682933) in water, have been employed to facilitate these transformations. rsc.orgnih.gov This strategy allows for significant structural diversity in the final products by simply varying the starting components. beilstein-journals.orgnih.gov

Specific Strategies for Introducing the 3-Methylbutyl Moiety at the Pyrazole N1 Position

To synthesize the target compound, 1-(3-methylbutyl)-1H-pyrazol-5-amine, the isoamyl group must be attached to the N1 position of the pyrazole ring. This can be achieved either by alkylating a pre-formed pyrazole ring or by using a substituted hydrazine in the initial ring-forming reaction.

The direct alkylation of a pre-formed 1H-pyrazol-5-amine presents a significant challenge: regioselectivity. The pyrazole ring contains two nitrogen atoms (N1 and N2) that can be alkylated, and controlling the site of alkylation is crucial. nih.gov Alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 isomers, which can be difficult to separate. mdpi.com

The most common method involves the reaction of the pyrazole with an alkylating agent, such as 1-bromo-3-methylbutane (B150244) or 1-iodo-3-methylbutane, in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMSO or DMF. figshare.comresearchgate.net The regiochemical outcome is influenced by several factors:

Steric Hindrance: The bulkier substituent on the pyrazole ring often directs the incoming alkyl group to the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org For a 3-substituted-1H-pyrazol-5-amine, the N1 position is generally less hindered, favoring the formation of the desired 1,3-disubstituted product.

Reaction Conditions: The choice of base, solvent, and temperature can influence the N1/N2 ratio.

Protecting Groups: The amino group at the C5 position may require protection to prevent N-alkylation at that site, although its lower nucleophilicity compared to the ring nitrogens often makes this unnecessary.

Alternative N-alkylation methods include the Mitsunobu reaction and acid-catalyzed alkylation using trichloroacetimidate (B1259523) electrophiles. mdpi.comsemanticscholar.org Recently, enzymatic approaches have been developed that offer exceptional regioselectivity (>99%) for pyrazole alkylation, representing a significant advancement in controlling the reaction's outcome. nih.gov

Table 2: N-Alkylation Methods and Regioselectivity

MethodAlkylating AgentTypical ConditionsKey Feature/ChallengeReference
Classical SN2Alkyl Halides (e.g., 1-bromo-3-methylbutane)Base (K₂CO₃, NaH) in DMSO or DMFOften yields mixtures of N1/N2 regioisomers. mdpi.comfigshare.comresearchgate.net
Acid-CatalyzedTrichloroacetimidatesBrønsted acid (e.g., CSA) in DCEProvides an alternative to basic conditions; sterics control regioselectivity. mdpi.comsemanticscholar.org
EnzymaticHaloalkanesEngineered methyltransferase enzymesUnprecedented regioselectivity (>99%) and regiodivergence. nih.gov
Michael AdditionActivated AlkenesCatalyst-free or base-catalyzedHigh regioselectivity for N1-alkylation in specific cases. acs.orgsemanticscholar.org

An alternative and often more regioselective strategy is to incorporate the 3-methylbutyl group before the formation of the pyrazole ring. nih.gov This is achieved by using (3-methylbutyl)hydrazine (B2808768) as the starting material in a cyclocondensation reaction.

Reacting (3-methylbutyl)hydrazine with a suitable β-ketonitrile, such as 3-aminocrotononitrile or cyanoacetone, directly yields the desired this compound derivative. orgsyn.orgbeilstein-journals.org This approach circumvents the problem of N1/N2 regioselectivity that plagues post-cyclization alkylation. The cyclization generally proceeds with high regioselectivity, as the initial condensation occurs between the more nucleophilic, unsubstituted nitrogen of the (3-methylbutyl)hydrazine and the carbonyl group of the β-ketonitrile. Subsequent intramolecular cyclization onto the nitrile group definitively establishes the 1,3-substitution pattern on the pyrazole ring. This method is often preferred for its directness and high control over the final product's structure. orgsyn.org

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of pyrazole scaffolds, offering pathways that can improve yield, regioselectivity, and reaction conditions compared to non-catalytic methods. Both transition metal-based and metal-free systems have been developed for the formation of pyrazole rings and their functionalization.

While the primary and most direct synthesis of 1-alkyl-5-aminopyrazoles typically involves the cyclocondensation of hydrazines with β-ketonitriles, transition metals like palladium, copper, and rhodium are instrumental in various other transformations within pyrazole chemistry. These include cross-coupling reactions for C-N bond formation (N-arylation or N-alkylation), C-H activation for further functionalization, and annulation reactions to build fused heterocyclic systems. rsc.orgnih.govorganic-chemistry.org

For the synthesis of this compound, a transition metal-catalyzed approach could be envisioned as the N-alkylation of a pre-formed pyrazole ring with a suitable 3-methylbutyl electrophile. However, methods involving the construction of the pyrazole ring itself are more common. Copper-catalyzed multicomponent reactions have been reported for pyrazole synthesis from β-dimethylamino vinyl ketones, hydrazines, and aryl halides, affording N-substituted pyrazoles with high regioselectivity. nih.gov Copper has also been used to promote the dimerization of 5-aminopyrazoles through various C-H/N-H bond couplings. mdpi.com

Rhodium(III)-catalyzed C-H activation and cyclization cascades have been developed for synthesizing complex fused pyrazoles, such as pyrazolo[1,5-a]quinazolines, starting from aminopyrazole precursors. rsc.org While powerful, these methods are generally employed for creating more complex scaffolds rather than the initial synthesis of a simple 1-alkyl-5-aminopyrazole. Similarly, early transition metals are used in hydroaminoalkylation for C-C bond formation, which represents an alternative disconnection for creating complex amines. rsc.org

Table 1: Overview of Transition Metal-Catalyzed Reactions in Pyrazole Synthesis This table presents general applications of transition metals in pyrazole chemistry, which may serve as a basis for developing specific routes to this compound.

Metal CatalystReaction TypeTypical SubstratesGeneral ApplicationReference
Palladium (Pd)C-N Cross-CouplingPyrazole, Aryl/Alkyl HalidesSynthesis of N-aryl or N-alkyl pyrazoles from a pre-formed ring. nih.gov
Copper (Cu)Multicomponent Reactionβ-keto compounds, Hydrazines, HalidesOne-pot synthesis of substituted pyrazoles. nih.gov
Rhodium (Rh)C-H Activation / AnnulationAminopyrazoles, AlkynesSynthesis of fused pyrazole systems. rsc.org

Metal-free approaches are predominant for the synthesis of 1-alkyl-5-aminopyrazoles. The most established method is the acid-catalyzed cyclocondensation reaction between a substituted hydrazine and a β-functionalized nitrile. For the target compound, this involves reacting 3-methylbutylhydrazine (or its hydrochloride salt) with a compound like 3-aminocrotononitrile or other β-ketonitriles. orgsyn.org This reaction typically proceeds with high regioselectivity, where the more nucleophilic nitrogen of the alkylhydrazine (the one not attached to the alkyl group) attacks the ketone/enamine carbon, and the alkyl-substituted nitrogen becomes N1 of the resulting pyrazole ring. A detailed procedure for the analogous 1-tert-butyl-3-methyl-1H-pyrazol-5-amine involves heating tert-butylhydrazine (B1221602) hydrochloride with 3-aminocrotononitrile in the presence of sodium hydroxide. orgsyn.org

An alternative metal-free strategy involves the direct synthesis from a primary amine. A novel method has been reported for the preparation of N-alkyl pyrazoles from primary aliphatic amines, such as 3-methylbutylamine (isoamylamine), by reacting them with a 1,3-diketone (e.g., 2,4-pentanedione) and an electrophilic amination reagent like O-(4-nitrobenzoyl)hydroxylamine. nih.govacs.org This approach avoids the need to handle potentially unstable hydrazine precursors and proceeds under mild conditions. acs.org

Organocatalysis is also employed in pyrazole synthesis, often in multicomponent reactions to create complex structures. For instance, pyrrolidine-based catalysts have been used for the synthesis of 1,3-diarylallylidene pyrazolones. acs.org While powerful, these methods are typically for derivatization rather than the synthesis of the basic 1-alkyl-5-aminopyrazole core.

Table 2: Comparison of Metal-Free Synthetic Routes

MethodKey ReagentsTypical ConditionsAdvantagesReference
Hydrazine Cyclocondensation3-Methylbutylhydrazine, 3-AminocrotononitrileBase (e.g., NaOH) or Acid catalyst, Heating (e.g., 90 °C)Direct, high-yielding, established method. orgsyn.org
Primary Amine Conversion3-Methylbutylamine, 2,4-Pentanedione, O-(4-nitrobenzoyl)hydroxylamineDMF, Heating (e.g., 85 °C)Avoids hydrazine, uses readily available amines. nih.govacs.org

Advanced Synthetic Techniques for Enhanced Efficiency and Sustainability

To address the growing need for environmentally friendly and efficient chemical processes, modern synthetic techniques such as microwave-assisted synthesis and solvent-free protocols have been applied to the production of pyrazole derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrazoles. nih.govnih.gov A specific protocol for the microwave-assisted preparation of 1-aryl-1H-pyrazole-5-amines has been developed, which can be directly adapted for the synthesis of 1-alkyl analogues like this compound. youtube.com

In a typical procedure, the corresponding hydrazine (3-methylbutylhydrazine hydrochloride) and a β-cyanoketone or its enamine (e.g., 3-aminocrotononitrile) are dissolved in aqueous hydrochloric acid and heated in a microwave reactor. youtube.com Reactions are often complete within minutes (10-15 min) at elevated temperatures (e.g., 150 °C), a significant reduction from the hours required for conventional heating. youtube.comresearchgate.net This rapid, efficient heating leads to typical isolated yields in the range of 70-90%. researchgate.net The use of microwave irradiation is also effective for synthesizing more complex, fused pyrimidine (B1678525) systems from aminopyrazole precursors. researchgate.netresearchgate.net

Table 3: Microwave-Assisted Synthesis of Aminopyrazoles Based on the analogous synthesis of 1-aryl-1H-pyrazole-5-amines.

ParameterConditionReference
ReactantsAlkylhydrazine HCl, 3-Aminocrotononitrile youtube.com
Solvent1 M HCl (aqueous) youtube.com
Temperature~150 °C researchgate.net
Reaction Time10-15 minutes researchgate.net
Key AdvantageDrastic reduction in reaction time compared to conventional heating. youtube.com

Adherence to green chemistry principles is increasingly important in chemical synthesis. orgsyn.org For pyrazole synthesis, this often involves minimizing or eliminating hazardous organic solvents. Several methods have been developed under solvent-free conditions. rsc.org

One notable example is the N-alkylation of pyrazole using phase-transfer catalysis (PTC) without any solvent. In this method, pyrazole is reacted with an alkyl halide in the presence of a phase-transfer agent like tetrabutylammonium (B224687) bromide (TBAB) and a solid base (e.g., KOH). tandfonline.com This approach provides good to excellent yields of N-alkylpyrazoles under simple and mild conditions with an easy work-up. tandfonline.com

Continuous flow synthesis represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This technology offers several advantages for the synthesis of heterocycles, including precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to the small reaction volume at any given time, and improved scalability and reproducibility.

Chemical Reactivity and Derivatization of 1 3 Methylbutyl 1h Pyrazol 5 Amine

Reactivity Profile of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, namely the 1-(3-methylbutyl) group and the 5-amino group, play a crucial role in directing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Core

The 5-amino group is a powerful activating group that donates electron density to the pyrazole ring through resonance, thereby enhancing its nucleophilicity and facilitating electrophilic aromatic substitution. This activating effect is most pronounced at the C-4 position, which is ortho to the amino group. Consequently, electrophilic substitution on 1-(3-methylbutyl)-1H-pyrazol-5-amine is expected to occur predominantly at the C-4 position.

A prime example of this reactivity is halogenation. The reaction of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), provides a metal-free method for the direct C-H halogenation at the C-4 position. beilstein-archives.org These reactions are typically carried out at room temperature in a solvent like dimethyl sulfoxide (DMSO). beilstein-archives.org For this compound, this would lead to the formation of 4-halo-1-(3-methylbutyl)-1H-pyrazol-5-amines.

ElectrophileReagentExpected Product
Br+N-Bromosuccinimide (NBS)4-Bromo-1-(3-methylbutyl)-1H-pyrazol-5-amine
Cl+N-Chlorosuccinimide (NCS)4-Chloro-1-(3-methylbutyl)-1H-pyrazol-5-amine
I+N-Iodosuccinimide (NIS)4-Iodo-1-(3-methylbutyl)-1H-pyrazol-5-amine
NO2+Nitrating mixture (HNO3/H2SO4)1-(3-methylbutyl)-4-nitro-1H-pyrazol-5-amine
SO3Fuming Sulfuric Acid1-(3-methylbutyl)-5-aminopyrazole-4-sulfonic acid

This table illustrates the expected products of electrophilic aromatic substitution on this compound based on established reactivity patterns of 5-aminopyrazoles.

Other electrophilic substitution reactions such as nitration and sulfonation are also anticipated to occur at the C-4 position under appropriate conditions.

Nucleophilic Reactivity at Specific Positions of the Pyrazole Ring

While the electron-rich nature of the pyrazole ring makes it generally unreactive towards nucleophiles, certain positions can be rendered susceptible to nucleophilic attack, particularly after activation. For instance, if the C-4 position is substituted with a good leaving group, nucleophilic aromatic substitution could potentially occur. However, direct nucleophilic attack on the unsubstituted pyrazole ring of this compound is not a favored reaction pathway. The primary centers of nucleophilicity in the molecule are the nitrogen atoms of the 5-amino group and, to a lesser extent, the N-2 atom of the pyrazole ring.

C-H Activation and Direct Functionalization Strategies

Modern synthetic methodologies have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. For pyrazole derivatives, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds.

Direct arylation, for example, allows for the introduction of aryl groups onto the pyrazole core. While various positions of the pyrazole ring can be targeted depending on the directing group and reaction conditions, the C-H bond at the C-4 position of this compound would be a potential site for such functionalization, driven by the electronic activation from the amino group. Palladium-catalyzed direct arylation has been successfully employed for the C-4 arylation of pyrazoles. mdpi.com These reactions typically involve a palladium catalyst, a ligand, a base, and an aryl halide.

Arylating AgentCatalyst/LigandBaseExpected Product
Aryl BromidePd(OAc)2 / P(o-tolyl)3K2CO34-Aryl-1-(3-methylbutyl)-1H-pyrazol-5-amine
Aryl IodidePd(OAc)2 / PPh3Cs2CO34-Aryl-1-(3-methylbutyl)-1H-pyrazol-5-amine

This table presents plausible conditions and expected products for the direct C-H arylation of this compound at the C-4 position, based on analogous reactions with other pyrazole derivatives.

Reactions Involving the 5-Amino Group

The 5-amino group is a highly nucleophilic center and is the primary site for many derivatization reactions of this compound.

N-Alkylation and N-Acylation Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the 5-amino group readily participates in reactions with electrophiles such as alkyl halides and acylating agents.

N-Alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base. The base serves to deprotonate the resulting ammonium salt, regenerating the neutral secondary amine, which can potentially undergo further alkylation. Therefore, control of the reaction conditions is crucial to achieve mono-alkylation. A one-pot reductive amination procedure, involving the condensation of a 5-aminopyrazole with an aldehyde followed by in-situ reduction of the resulting imine, provides an efficient route to N-alkylated products. For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde followed by reduction with sodium borohydride yields the corresponding N-benzyl derivative in good yield. mdpi.com

N-Acylation proceeds readily upon treatment with acylating agents like acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as pyridine or triethylamine (B128534) to neutralize the acid byproduct. This reaction leads to the formation of the corresponding N-(1-(3-methylbutyl)-1H-pyrazol-5-yl)amide.

Reagent TypeExample ReagentBaseExpected Product
Alkyl HalideBenzyl BromideK2CO3N-Benzyl-1-(3-methylbutyl)-1H-pyrazol-5-amine
Aldehyde (Reductive Amination)BenzaldehydeNaBH4N-Benzyl-1-(3-methylbutyl)-1H-pyrazol-5-amine
Acid ChlorideAcetyl ChloridePyridineN-(1-(3-methylbutyl)-1H-pyrazol-5-yl)acetamide
Acid AnhydrideAcetic AnhydrideTriethylamineN-(1-(3-methylbutyl)-1H-pyrazol-5-yl)acetamide

This table provides examples of N-alkylation and N-acylation reactions that would be expected to occur on the 5-amino group of this compound.

Sulfonamidation Reactions for Pyrazole-Sulfonamide Hybrid Formation

The reaction of the 5-amino group with sulfonyl chlorides in the presence of a base affords pyrazole-sulfonamide hybrids. This transformation is a well-established method for the synthesis of this important class of compounds. For example, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile using triethylamine as a base yields the corresponding N-tosylbenzenesulfonamide. researchgate.net It is noteworthy that with a sufficient excess of the sulfonyl chloride, double sulfonylation to form an N,N-ditosyl derivative can occur. researchgate.net

Sulfonyl ChlorideBaseExpected Product (Mono-sulfonylation)
Benzenesulfonyl chlorideTriethylamineN-(1-(3-methylbutyl)-1H-pyrazol-5-yl)benzenesulfonamide
p-Toluenesulfonyl chloridePyridineN-(1-(3-methylbutyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideTriethylamineN-(1-(3-methylbutyl)-1H-pyrazol-5-yl)methanesulfonamide

This table illustrates the expected products from the sulfonamidation of this compound with various sulfonyl chlorides.

Reductive Amination Protocols and Imine Intermediates

Reductive amination is a highly effective method for forming C-N bonds and is widely utilized in the synthesis of secondary and tertiary amines from primary amines like this compound. wikipedia.org This process typically occurs in a one-pot, two-step sequence involving the initial formation of an imine intermediate, followed by its reduction. mdpi.comresearchgate.net

The reaction is initiated by the condensation of the primary amino group of the pyrazole with an aldehyde or ketone. mdpi.com This step forms a key N-(5-pyrazolyl)imine intermediate. Subsequently, a reducing agent is introduced to reduce the imine C=N double bond to a C-N single bond, yielding the final N-alkylated pyrazole amine. researchgate.net

Table 1: Reductive Amination of 5-Aminopyrazole Analogs

Amine ReactantCarbonyl ReactantReducing AgentSolventProduct YieldReference
3-(tert-butyl)-1-methyl-1H-pyrazol-5-aminep-MethoxybenzaldehydeSodium BorohydrideMethanolExcellent researchgate.net
1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehydeVarious aminesSodium TriacetoxyborohydrideDichloroethaneGood ineosopen.org

Condensation Reactions with Carbonyl Compounds

The initial and crucial step in reductive amination is the condensation reaction between the 5-amino group of the pyrazole and a carbonyl compound. mdpi.com This reaction, which is acid-catalyzed and reversible, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon. wikipedia.orglibretexts.org

The process begins with the formation of a hemiaminal or carbinolamine intermediate. wikipedia.orgmdpi.com This intermediate is typically unstable and undergoes dehydration (elimination of a water molecule) to form a stable C=N double bond, resulting in an imine, also known as a Schiff base. libretexts.orgmdpi.com To drive the reaction to completion, water is often removed using methods like azeotropic distillation or drying agents such as magnesium sulfate. wikipedia.orgsemanticscholar.org

The rate of imine formation is pH-dependent, with optimal rates often observed in weakly acidic conditions (around pH 5). libretexts.org These N-(5-pyrazolyl)imines are not only intermediates for reductive amination but are also valuable precursors for the synthesis of other heterocyclic compounds. semanticscholar.org

Table 2: Synthesis of N-Pyrazolyl Imines via Condensation

5-AminopyrazoleCarbonyl CompoundConditionsProductYieldReference
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine2-PyridinecarboxaldehydeMgSO₄, Methanol, 24h, RT(E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine81% semanticscholar.org
3-(tert-butyl)-1-methyl-1H-pyrazol-5-aminep-Methoxybenzaldehyde120 °C, 2h, solvent-free(E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amineNot specified mdpi.com

Derivatization Strategies for Expanding Molecular Diversity

Coupling Reactions for C-N and C-C Bond Formation

The functionalization of this compound can be achieved through various coupling reactions to form new C-N and C-C bonds, significantly expanding its structural diversity.

C-N Bond Formation:

N-Sulfonylation: The amino group can react with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine to form pyrazole-based benzenesulfonamides. mdpi.comresearchgate.net This reaction provides a straightforward method to introduce sulfonyl moieties onto the pyrazole scaffold. mdpi.com

Palladium-Catalyzed Amination: Modern cross-coupling methods, particularly the Buchwald-Hartwig amination, represent a powerful strategy for C-N bond formation. researchgate.net While typically used to couple amines with aryl halides, variations of this palladium-catalyzed reaction can be adapted for the derivatization of heterocyclic amines. semanticscholar.org

Oxidative Dimerization: Copper-promoted oxidative dimerization of 5-aminopyrazoles allows for the direct coupling of C-H and N-H bonds between two molecules, leading to the formation of fused pyrazole-pyridazine systems. mdpi.com

C-C Bond Formation:

Dimerization: In addition to C-N coupling, copper-catalyzed dimerization can also proceed via C-H/C-H and N-H/N-H bond coupling, resulting in the synthesis of pyrazole-fused pyrazines. mdpi.com This switchable selectivity offers a route to complex fused heterocyclic systems from simple 5-aminopyrazole precursors. mdpi.com

Halogenation of the Pyrazole Core

Direct C-H halogenation of the pyrazole ring is a fundamental strategy for introducing a versatile functional handle that can be used in subsequent cross-coupling reactions. The C4 position of the 5-aminopyrazole core is electron-rich and susceptible to electrophilic substitution. researchgate.net

A metal-free protocol for the halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been developed using N-halosuccinimides (NXS) as the halogen source. beilstein-archives.orgbeilstein-archives.orgdntb.gov.ua This method is effective for bromination (using NBS), iodination (using NIS), and chlorination (using NCS) and proceeds under mild, room-temperature conditions. beilstein-archives.orgresearchgate.net Dimethyl sulfoxide (DMSO) often serves as both the solvent and a catalyst in these transformations. beilstein-archives.org This approach is noted for its broad substrate scope and operational simplicity. beilstein-archives.orgdntb.gov.ua

Table 3: Halogenation of 3-Aryl-1H-pyrazol-5-amines at the C4 Position

SubstrateHalogenating Agent (NXS)SolventYieldReference
3-phenyl-1H-pyrazol-5-amineN-Bromosuccinimide (NBS)DMSO70% beilstein-archives.org
3-phenyl-1H-pyrazol-5-amineN-Iodosuccinimide (NIS)DMSO80% beilstein-archives.org
3-phenyl-1-tosyl-1H-pyrazol-5-amineN-Chlorosuccinimide (NCS)DMSO55-69% beilstein-archives.org

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

Cycloaddition reactions provide a powerful tool for constructing complex, fused heterocyclic systems from pyrazole precursors. The imine derivatives of this compound are particularly useful dienophiles or dipoles in these transformations.

N-(5-pyrazolyl)imines, formed from the condensation of 5-aminopyrazoles with aldehydes, can participate as heterodienes in aza-Diels-Alder cycloaddition reactions. semanticscholar.org For instance, their reaction with electrophilic intermediates like α-oxoketenes can lead to the synthesis of pyrazolopyrid-4-ones. semanticscholar.org The 1,3-dipolar cycloaddition is another key reaction for building pyrazole-containing systems, highlighting the versatility of the pyrazole motif in constructing diverse molecular architectures. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of these transformations.

Mechanism of Imine Formation: The condensation of an amine with a carbonyl compound proceeds through a well-established two-step mechanism. libretexts.org

Nucleophilic Addition: The lone pair of the nitrogen atom on the 5-amino group attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate. A proton transfer then occurs to yield a neutral hemiaminal (carbinolamine). libretexts.org

Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The lone pair on the nitrogen then helps to expel the water molecule, and a final deprotonation step yields the stable imine product. libretexts.org

Mechanism of C4-Halogenation: A plausible mechanism for the direct C-H halogenation of 5-aminopyrazoles with N-halosuccinimides (NXS) in DMSO has been proposed. beilstein-archives.org

Activation of NXS: DMSO activates the N-halosuccinimide reagent.

Electrophilic Attack: The activated halogen species (DMSO·X+) then reacts with the electron-rich C4 position of the 5-aminopyrazole ring via electrophilic aromatic substitution, forming an intermediate. beilstein-archives.org

Deprotonation: Finally, a base (such as succinimide formed in the reaction) removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-halogenated product. In this process, DMSO acts as both a solvent and a catalyst. beilstein-archives.org

Elucidation of Reaction Pathways and Intermediates

The derivatization of this compound primarily proceeds through several key reaction pathways, including condensation with dicarbonyl compounds, reductive amination with aldehydes, and metal-catalyzed cross-coupling reactions.

Condensation with β-Dicarbonyl Compounds: A prevalent reaction pathway for 1-alkyl-1H-pyrazol-5-amines involves condensation with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, to form pyrazolo[1,5-a]pyrimidines. The generally accepted mechanism for this transformation begins with the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound. This initial step forms a Schiff base or enamine intermediate. Subsequent intramolecular cyclization occurs through the attack of the endocyclic N1-nitrogen of the pyrazole ring onto the second carbonyl group, followed by dehydration to yield the fused pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of this reaction, particularly with unsymmetrical β-dicarbonyl compounds, is a critical aspect. The initial nucleophilic attack is generally favored at the more electrophilic carbonyl carbon.

A proposed mechanism for the acid-catalyzed condensation of a 1-alkyl-1H-pyrazol-5-amine with a β-dicarbonyl compound is as follows:

Protonation of a carbonyl oxygen of the β-dicarbonyl compound enhances its electrophilicity.

Nucleophilic attack by the exocyclic amino group of this compound on the activated carbonyl carbon forms a tetrahedral intermediate.

Elimination of a water molecule leads to the formation of a protonated enamine or imine intermediate.

Intramolecular nucleophilic attack by the N1 of the pyrazole ring on the second carbonyl group initiates cyclization.

A final dehydration step results in the aromatic pyrazolo[1,5-a]pyrimidine product.

Reaction with Aldehydes and Ketones: The reaction of this compound with aldehydes or ketones typically proceeds via a condensation reaction to form an N-(5-pyrazolyl)imine intermediate. This intermediate is a key precursor for the synthesis of various other derivatives. For instance, in a one-pot, two-step reductive amination, the initially formed imine is subsequently reduced to yield a secondary amine. The formation of the imine is often carried out under solvent-free conditions or in a suitable solvent with a drying agent to remove the water formed during the reaction, thus driving the equilibrium towards the product.

Table 1: Key Intermediates in the Derivatization of 1-Alkyl-1H-pyrazol-5-amines

IntermediateReaction TypeReactant
Enamine/Schiff BaseCondensationβ-Dicarbonyl Compound
N-(5-pyrazolyl)imineCondensationAldehyde/Ketone
Tetrahedral IntermediateVariousCarbonyl Compounds

Palladium-Catalyzed Cross-Coupling Reactions: The amino group of this compound can also undergo palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. This reaction pathway allows for the formation of N-aryl derivatives. The catalytic cycle for this transformation generally involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the aminopyrazole. Subsequent deprotonation of the amino group by a base and reductive elimination from the palladium(II) intermediate yields the N-arylated product and regenerates the palladium(0) catalyst.

Role of Catalysts and Reaction Conditions in Mechanistic Outcomes

The outcome of the reactions involving this compound is highly dependent on the catalysts and reaction conditions employed. These factors can influence reaction rates, yields, and even the regioselectivity of the products.

Acid and Base Catalysis: In condensation reactions, both acid and base catalysis play a crucial role.

Acid Catalysis: In the synthesis of pyrazolo[1,5-a]pyrimidines, acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are often used. The acid protonates the carbonyl group of the dicarbonyl compound, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.

Base Catalysis: Bases like sodium ethoxide (EtONa) or potassium carbonate (K₂CO₃) can also promote these condensation reactions. The base can deprotonate the enol form of the β-dicarbonyl compound, increasing its nucleophilicity for a potential Michael addition-type pathway, or facilitate the deprotonation steps in the formation of the final product. In sulfonamidation reactions, a base such as triethylamine is essential to neutralize the HCl generated during the reaction of the aminopyrazole with a sulfonyl chloride.

Metal Catalysis:

Palladium Catalysis: In C-N cross-coupling reactions, the choice of the palladium catalyst and the associated ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps in the Buchwald-Hartwig amination catalytic cycle. The specific ligand can also influence the substrate scope and the reaction conditions required.

Copper Catalysis: Copper catalysts, often in the form of copper(I) salts, can also be used for C-N bond formation, particularly in Ullmann-type coupling reactions.

Reaction Conditions:

Temperature: The reaction temperature significantly affects the rate of reaction. While some reactions, like certain sulfonamidations, can proceed at room temperature, others, such as condensation reactions, may require elevated temperatures to overcome the activation energy barrier. Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism itself. For instance, solvent-free conditions are sometimes used in condensation reactions to drive the equilibrium by removing volatile byproducts like water. In other cases, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are used to facilitate the reaction.

Table 2: Influence of Catalysts and Conditions on Reaction Outcomes for 1-Alkyl-1H-pyrazol-5-amines

Reaction TypeCatalyst/ConditionsRole of Catalyst/ConditionOutcome
Pyrazolo[1,5-a]pyrimidine SynthesisH₂SO₄ (acid)Protonates carbonyl, increasing electrophilicityPromotes condensation
Pyrazolo[1,5-a]pyrimidine SynthesisEtONa (base)Promotes enolate formationFacilitates condensation
SulfonamidationTriethylamine (base)Neutralizes HCl byproductDrives reaction to completion
Buchwald-Hartwig AminationPd(dba)₂ / XPhosFacilitates C-N bond formationSynthesis of N-aryl derivatives
Condensation with AldehydeHeat, Solvent-freeRemoves water byproductFormation of N-(5-pyrazolyl)imine

Advanced Spectroscopic and Structural Characterization of 1 3 Methylbutyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 1-(3-methylbutyl)-1H-pyrazol-5-amine, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to map out the proton and carbon frameworks and their connectivity.

¹H NMR spectroscopy identifies the different chemical environments of hydrogen atoms (protons) within a molecule. Each unique proton or group of equivalent protons generates a distinct signal in the spectrum, characterized by its chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern due to neighboring protons).

For this compound, one would expect to observe signals corresponding to the protons of the 3-methylbutyl group and the pyrazole (B372694) ring. Based on data for structurally related pyrazole derivatives, the expected ¹H NMR signals can be approximated. For instance, in similar N-alkylated pyrazoles, the protons on the pyrazole ring typically appear in specific regions. nih.gov The proton at position 4 (H-4) of the pyrazole ring is expected to be a singlet, as it has no adjacent protons. researchgate.net The protons of the 3-methylbutyl group would show characteristic splitting patterns: a triplet for the -CH₂- group attached to the pyrazole nitrogen, a multiplet for the adjacent -CH₂- and -CH- groups, and a doublet for the two terminal methyl groups. The amine (-NH₂) protons would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on general principles and data from related compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
H-4 (pyrazole ring)~5.4 - 5.8s (singlet)N/A
H-3 (pyrazole ring)~7.3 - 7.6d (doublet)~2-3
-NH₂ (amine group)Broad singlets (singlet)N/A
N-CH₂ (isopentyl)~3.9 - 4.2t (triplet)~7-8
-CH₂- (isopentyl)~1.6 - 1.8m (multiplet)-
-CH- (isopentyl)~1.5 - 1.7m (multiplet)-
-CH₃ (isopentyl)~0.9 - 1.0d (doublet)~6-7

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals for the three pyrazole ring carbons and the five carbons of the 3-methylbutyl substituent are expected. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern. For example, in related 5-aminopyrazole systems, the carbon atom bearing the amino group (C-5) is typically found at a specific chemical shift. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on general principles and data from related compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (pyrazole ring)~148 - 152
C-3 (pyrazole ring)~138 - 142
C-4 (pyrazole ring)~90 - 95
N-CH₂ (isopentyl)~45 - 50
-CH₂- (isopentyl)~38 - 42
-CH- (isopentyl)~25 - 28
-CH₃ (isopentyl)~22 - 24

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, by showing correlations between the N-CH₂, -CH₂-, -CH-, and -CH₃ protons of the 3-methylbutyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection of the 3-methylbutyl group to the N-1 position of the pyrazole ring through correlations between the N-CH₂ protons and the C-5 and C-4 carbons of the pyrazole ring. The use of such 2D NMR techniques is standard in the characterization of novel pyrazole derivatives. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amine (-NH₂) group and the pyrazole ring.

N-H Vibrations: The primary amine group would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. A broader absorption may also be observed due to hydrogen bonding. nih.gov

C-H Vibrations: The aliphatic C-H stretching vibrations of the 3-methylbutyl group would appear just below 3000 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1650 cm⁻¹ region. nih.gov

N-N Vibration: The N-N stretching vibration of the pyrazole ring typically appears in the 1100-1250 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound This table is predictive and based on general principles and data from related compounds.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium
C-H stretch (aliphatic)2850 - 2960Strong
C=N / C=C stretch (pyrazole ring)1400 - 1650Medium to Strong
N-H bend (amine)1590 - 1650Medium
C-N stretch1250 - 1350Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound (molecular formula C₈H₁₅N₃), the molecular weight is 153.22 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 153 or 154, respectively.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of an exact mass, which can be used to deduce a unique elemental composition.

For this compound, with a chemical formula of C₉H₁₇N₃, the theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N). This calculated mass serves as a benchmark. When the compound is analyzed, typically using a soft ionization technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the instrument measures the m/z of the protonated molecule, [M+H]⁺.

While direct HRMS data for this specific compound is not publicly available, analysis of closely related structures provides a clear example of the data obtained. For instance, in the characterization of a similar pyrazole derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, HRMS confirmed the elemental formula of its pseudo-molecular ion ([M+H]⁺) with a mass error of just -1.30 ppm. mdpi.com For this compound, a similar level of accuracy would be expected, providing unequivocal confirmation of its elemental composition and distinguishing it from other potential isomers.

Table 1: Theoretical HRMS Data for this compound

AttributeValue
Molecular Formula C₉H₁₇N₃
Monoisotopic Mass 167.14225 g/mol
Expected Ion [M+H]⁺
Expected m/z 168.14952

Note: This table is based on theoretical calculations.

Analysis of Fragmentation Patterns for Structural Confirmation

In addition to providing the exact mass of the parent ion, mass spectrometry, particularly when coupled with tandem MS (MS/MS), offers structural confirmation through the analysis of fragmentation patterns. When the parent ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

For this compound, the fragmentation would be predictable based on established chemical principles. libretexts.org Key fragmentation pathways would likely include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom in the amine group is a common point of cleavage in aliphatic amines. libretexts.org

Loss of the Alkyl Chain: A primary fragmentation event would be the cleavage of the bond between the pyrazole ring and the 3-methylbutyl group, resulting in a significant fragment corresponding to the loss of the C₅H₁₁ side chain.

Ring Fragmentation: The pyrazole ring itself can break apart, though this often requires higher energy. The specific pattern would be characteristic of the substituted pyrazole core.

The fragmentation pattern of a related compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, shows a base peak corresponding to the loss of substituents, which is a common feature for this class of molecules. nist.govucdavis.edu Analyzing these fragments allows researchers to piece together the molecule's structure, confirming the connectivity of the 3-methylbutyl group and the amine group to the pyrazole ring.

Table 2: Predicted Major Mass Spectral Fragments for this compound

Fragment DescriptionPredicted m/z
Molecular Ion [M]⁺ 167.14
Loss of methyl group (-CH₃) from isopentyl chain 152.13
Loss of propyl group (-C₃H₇) from isopentyl chain 124.10
Loss of isopentyl group (-C₅H₁₁) via benzylic cleavage 96.06
Pyrazole core with amine group 82.06

Note: This table contains predicted values based on general fragmentation rules.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

To perform this analysis, a high-quality single crystal of this compound would be required. This crystal is grown by slow evaporation of a saturated solution. nih.gov Once obtained, the crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map can be constructed, from which the atomic positions are determined.

Studies on analogous compounds, such as 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, have successfully used this method to determine key structural features. nih.govresearchgate.net For this analog, the analysis revealed the dihedral angle between the pyrazole and phenyl rings to be 50.61 (6)°, indicating they are not coplanar. nih.govresearchgate.net A similar analysis of this compound would confirm the planarity of the pyrazole ring and determine the exact conformation of the flexible 3-methylbutyl side chain.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray diffraction data reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The amine (-NH₂) and pyrazole nitrogen atoms in this compound are capable of acting as both hydrogen bond donors and acceptors. nih.gov

The analysis of crystal packing is crucial for understanding the physical properties of the solid material. In many pyrazole derivatives, molecules are linked by intermolecular hydrogen bonds to form extensive networks, such as sheets or chains. nih.govlookchem.com For example, the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine shows that molecules are linked by N—H···N and N—H···O hydrogen bonds, forming sheets. nih.gov It would be expected that this compound would also exhibit significant N—H···N hydrogen bonding, linking the amine group of one molecule to the pyridine-like nitrogen of a neighboring molecule, influencing its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure, particularly its conjugated systems.

The this compound molecule contains a pyrazole ring, which is an aromatic heterocycle. Aromatic systems typically exhibit strong UV absorbance due to π → π* transitions. The presence of the amine group (-NH₂), an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorbance to a longer wavelength compared to an unsubstituted pyrazole ring. While specific experimental data for this compound is not found in the surveyed literature, related aminopyrazole structures are known to absorb in the UV region. The UV-Vis spectrum would provide valuable information on the electronic properties of the chromophore and could be used for quantitative analysis.

Computational Chemistry and Theoretical Studies of 1 3 Methylbutyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular structures and electronic properties. These methods are routinely used to study pyrazole (B372694) derivatives, elucidating their behavior and potential applications. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can predict various molecular properties, such as optimized geometry, vibrational frequencies, and electronic energies.

For pyrazole derivatives, DFT has been employed to study their structural parameters, stability, and spectroscopic properties. For instance, studies on other pyrazole compounds, such as 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, have utilized DFT methods like B3LYP and M06-2X with various basis sets (e.g., TZVP and 6-311+G(d,p)) to optimize molecular geometries and predict NMR chemical shifts. nih.govnih.gov These calculations provide valuable insights into the molecule's three-dimensional structure and how it influences its properties.

A study on 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) used the B3LYP method with the 6-311++G** basis set to predict their optimized molecular structures and electronic properties in both the gas phase and aqueous solution. researchgate.net Such studies are crucial for understanding the behavior of these compounds in different environments.

The following table presents a hypothetical representation of DFT-calculated properties for a pyrazole derivative, illustrating the type of data generated in such studies.

PropertyCalculated Value
Total Energy-X Hartrees
Dipole MomentY Debye
C1-N2 Bond Length1.35 Å
N2-N3 Bond Angle110.5°

Note: This table is illustrative and does not represent actual calculated data for 1-(3-methylbutyl)-1H-pyrazol-5-amine.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov

In the context of pyrazole derivatives, HOMO-LUMO analysis helps in understanding their reactivity in various chemical reactions. For example, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO energy gap was calculated, indicating that the molecule is chemically reactive and that charge transfer can readily occur within the molecule. rsc.org This information is vital for predicting how the molecule will interact with other reagents.

Below is an illustrative table of FMO energies for a generic pyrazole derivative.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table is illustrative and does not represent actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For pyrazole derivatives, MEP maps can identify the most reactive sites. For example, in 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, MEP analysis revealed that the nitrogen atoms of the pyrazole and pyrimidine (B1678525) rings are regions of high negative potential, making them susceptible to electrophilic attack. nih.gov Conversely, the hydrogen atoms of the amino group exhibit positive potential, indicating their susceptibility to nucleophilic attack. This information is critical for understanding the intermolecular interactions and reaction mechanisms of these compounds.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Understanding a chemical reaction's mechanism involves identifying the transition state (TS), which is the highest energy point along the reaction pathway. Transition state analysis allows for the calculation of the activation energy, which is a critical factor in determining the reaction rate. By mapping the reaction coordinate, which represents the progress of the reaction from reactants to products, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes.

While specific transition state analyses for reactions involving this compound are not documented in the searched literature, computational studies on the synthesis and reactions of other pyrazoles have been performed. For instance, the oxidative aromatization of pyrazolines has been investigated computationally, identifying the transition states and confirming a concerted oxidation mechanism. Such studies are vital for optimizing reaction conditions and designing more efficient synthetic routes.

Computational chemistry allows for the calculation of key thermodynamic parameters, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. These parameters determine the spontaneity and equilibrium position of a chemical process.

For the synthesis of pyrazole derivatives, computational studies can predict whether a particular reaction pathway is thermodynamically favorable. By calculating the energies of the reactants, products, and any intermediates and transition states, a complete energy profile of the reaction can be constructed. This information is invaluable for understanding the feasibility of a proposed synthesis and for predicting the major products of a reaction. For example, computational studies on the synthesis of various pyrazole derivatives have helped in understanding the regioselectivity of these reactions.

An illustrative table of calculated thermodynamic parameters for a hypothetical reaction is provided below.

ParameterValue
ΔH (kcal/mol)-25.5
ΔS (cal/mol·K)-10.2
ΔG (kcal/mol)-22.5

Note: This table is illustrative and does not represent actual calculated data for a reaction involving this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques to explore the three-dimensional structure and dynamic behavior of molecules over time. These methods are vital for predicting how a molecule like this compound might adopt different shapes and interact with its environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key areas of flexibility are the 3-methylbutyl side chain and the orientation of the amine group.

The flexibility of the molecule is primarily dictated by the rotational barriers of the single bonds within the 3-methylbutyl group. Theoretical calculations on similar flexible pyrazolone (B3327878) derivatives have shown that even with flexible side chains, molecules can adopt stable, low-energy folded conformations. bohrium.com In the case of this compound, the iso-pentyl group can rotate and fold, which can influence how the molecule fits into a biological target's binding site.

Computational methods like Density Functional Theory (DFT) are often used to optimize the geometry of different conformers and determine their relative energies. mdpi.com For a related compound, 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, conformational analysis identified the most stable rotamer based on energy calculations. nih.gov A similar approach for this compound would involve rotating the bonds in the side chain to find the global minimum energy conformation.

Table 1: Potential Torsion Angles for Conformational Analysis of this compound

BondDescription of RotationExpected Impact on Conformation
N1-C(butyl)Rotation of the entire 3-methylbutyl group relative to the pyrazole ring.Significant change in the overall shape and steric profile of the molecule.
C(butyl)-C(butyl)Rotation within the 3-methylbutyl chain.Affects the extension and orientation of the side chain, leading to various folded or extended conformers.
C(pyrazole)-NH2Rotation of the amine group.Influences hydrogen bonding potential and interaction with adjacent molecules or receptor sites.

This table is a theoretical representation of the bonds that would be investigated in a conformational analysis study. Specific dihedral angles and energy barriers would require dedicated quantum mechanical calculations.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of pyrazole derivatives and their interactions with other molecules, such as solvent molecules or biological macromolecules. eurasianjournals.com These simulations provide a time-resolved view of molecular motion, revealing how the molecule explores different conformations and how it interacts with its surroundings.

For derivatives of pyrazole, MD simulations have been used to understand their stability within the binding pockets of enzymes. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. eurasianjournals.com For instance, the amine group on the pyrazole ring of this compound could act as a hydrogen bond donor, while the nitrogen atoms in the pyrazole ring could act as acceptors. The 3-methylbutyl group would likely engage in hydrophobic interactions.

Computational Approaches in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods play a significant role in elucidating these relationships.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that attempts to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. This is achieved by calculating molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

For pyrazole derivatives, QSAR models have been developed to predict their anti-inflammatory and anticancer activities. mdpi.com A typical QSAR study on a series of pyrazole derivatives might involve the following steps:

Data Collection: A dataset of pyrazole derivatives with measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested.

A QSAR study involving this compound would require a set of structurally similar compounds with known activities to build a reliable predictive model. Based on a generated QSAR model, new lead molecules can be designed and virtually screened. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition.

Docking studies on various pyrazole derivatives have been instrumental in identifying them as potential inhibitors of enzymes like cyclooxygenase (COX), which is a key target for anti-inflammatory drugs. mdpi.comnih.govjst.go.jp In these studies, the pyrazole derivative is placed into the active site of the COX enzyme, and a scoring function is used to estimate the binding affinity.

The results of docking studies typically provide:

Binding Pose: The most likely three-dimensional arrangement of the ligand within the receptor's binding site.

Binding Energy/Score: An estimation of the binding affinity. Lower binding energies generally indicate a more favorable interaction.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.

For a derivative of this compound, a docking study against an enzyme like COX-2 would likely show the pyrazole core interacting with key residues in the active site, while the 3-methylbutyl group would occupy a hydrophobic pocket. The amine group could form crucial hydrogen bonds that anchor the molecule in place.

Table 2: Illustrative Docking Results for Pyrazole Derivatives Against COX-2

Pyrazole Derivative (Example)Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)Reference
1,5-Diaryl Pyrazole Derivative T5COX-2Not specified, but showed high affinityNot specified mdpi.com
Hybrid Pyrazole Analogue 5sCOX-2-9.8Arg513, Tyr385, Ser530 jst.go.jp
Hybrid Pyrazole Analogue 5uCOX-2-9.6Arg513, Tyr385, Ser530 jst.go.jp

This table presents data for other pyrazole derivatives to illustrate the type of information obtained from molecular docking studies. The specific values are not applicable to this compound itself.

Biological and Pharmacological Research of 1 3 Methylbutyl 1h Pyrazol 5 Amine

Observed Biological Activities of Pyrazole-5-amines and their Derivatives

The 5-aminopyrazole structure is a versatile starting point for synthesizing numerous bioactive molecules, including fused heterocyclic systems with significant therapeutic potential. mdpi.comjmchemsci.comresearchgate.net Derivatives of this class have demonstrated a wide spectrum of biological effects, ranging from anti-inflammatory to anticancer properties. nih.govnih.govmdpi.com

Anti-inflammatory Properties and Related Mechanisms

Pyrazole (B372694) derivatives are well-established as potent anti-inflammatory agents. nih.govijpsjournal.comresearchgate.net This activity is a cornerstone of their pharmacological profile, with several pyrazole-based drugs clinically approved for inflammatory conditions. nih.govnih.govmdpi.com

Research has shown that the anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of key enzymes in the inflammatory cascade. ijpsjournal.com The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. ijpsjournal.comnih.gov Some derivatives, such as the well-known drug Celecoxib, exhibit selective inhibition of COX-2, which is associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. ijpsjournal.com

Beyond COX inhibition, other mechanisms contribute to the anti-inflammatory effects of this class. These include the modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as the suppression of the NF-κB signaling pathway. ijpsjournal.com Some pyrazole-thiazole hybrids have been developed that exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), potentially offering broader anti-inflammatory coverage. ijpsjournal.com Studies using the carrageenan-induced rat paw edema model, a standard in vivo test for acute inflammation, have confirmed the potent anti-inflammatory activity of various pyrazole derivatives. nih.gov

Table 1: Examples of Anti-inflammatory Activity in Pyrazole Derivatives
Compound TypeTarget/ModelObserved EffectReference
3-(Trifluoromethyl)-5-arylpyrazoleCOX-1/COX-2 InhibitionIC50 = 4.5 µM (COX-1) vs. 0.02 µM (COX-2) ijpsjournal.com
Pyrazole-thiazole hybridCOX-2/5-LOX InhibitionIC50 = 0.03 µM (COX-2) / 0.12 µM (5-LOX) ijpsjournal.com
Pyrazole DerivativesCarrageenan-induced paw edema65-80% reduction in edema at 10 mg/kg ijpsjournal.com
3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamidesCarrageenan-induced rat paw edemaUp to 78% inhibition nih.gov

IC50: Half-maximal inhibitory concentration. This table is for illustrative purposes and represents findings for the broader class of pyrazole derivatives.

Antimicrobial and Antifungal Efficacy

The pyrazole scaffold is a recurring motif in compounds developed for their antimicrobial and antifungal properties. mdpi.comnih.govmdpi.comnih.govorientjchem.org The 5-aminopyrazole core, in particular, serves as a key building block for a variety of heterocyclic compounds with demonstrated efficacy against a range of pathogens. mdpi.comnih.gov

Derivatives have shown activity against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov Their antifungal activity has been noted against species like Aspergillus niger and Candida albicans. mdpi.com

Notably, research has extended to drug-resistant strains. Certain 5-amino functionalized pyrazoles have demonstrated moderate, but potentially improvable, activity against multidrug-resistant (MDR) clinical isolates of Staphylococcus species, with Minimum Inhibitory Concentrations (MICs) in the range of 32–64 µg/mL. nih.gov Furthermore, some derivatives have shown moderate activity against Mycobacterium tuberculosis, including MDR strains. nih.gov Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles, have also been synthesized and reported to possess significant antimicrobial potential. mdpi.comtandfonline.com

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
Compound ClassOrganismActivity MeasureResultReference
5-Amino functionalized pyrazolesMDR Staphylococcus sp.MIC32–64 µg/mL nih.gov
5-Amino functionalized pyrazolesMycobacterium tuberculosisMICModerate Activity nih.gov
Imidazo[1,2-b]pyrazole derivativeEscherichia coliMIC0.03 µg/mL mdpi.com
Pyrazolo[1,5-a]pyrimidine derivativesVarious Bacteria & FungiMICPotent activity tandfonline.com

MIC: Minimum Inhibitory Concentration. This table is for illustrative purposes and represents findings for the broader class of pyrazole derivatives.

Anticancer Potential and Cell Proliferation Inhibition

The development of pyrazole-based compounds as anticancer agents is an active and promising area of research. mdpi.comnih.govmdpi.comnih.govasianpubs.org The 5-aminopyrazole scaffold is particularly noteworthy, as it forms the core of Pirtobrutinib, a clinically approved reversible Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of mantle cell lymphoma. nih.gov

The anticancer mechanisms of pyrazole derivatives are diverse and often involve the inhibition of protein kinases that are critical for cancer cell growth and survival. nih.govmdpi.com Targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). nih.govrsc.org Inhibition of these pathways can lead to cell cycle arrest, preventing cancer cells from proliferating, and can induce apoptosis (programmed cell death) through the regulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov

In vitro studies have demonstrated the cytotoxicity of various pyrazole derivatives against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), prostate (PC-3), and colon (HCT116) cancers. nih.govrsc.orgnih.gov For example, certain indole-pyrazole hybrids showed potent inhibition against CDK2 with IC50 values as low as 0.074 µM. nih.gov Other studies involving molecular docking have suggested that some 5-aminopyrazole derivatives may exert their antiproliferative effects by interacting with the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics. nih.gov

Table 3: Anticancer Activity of Selected Pyrazole Derivatives
Compound/Derivative TypeCancer Cell LineTarget/EffectActivity (IC50/GI50)Reference
Pirtobrutinib (a 5AP derivative)Mantle Cell LymphomaBTK inhibitorClinically Approved nih.gov
Indole-pyrazole hybridsVariousCDK2 inhibition0.074 µM nih.gov
5-alkylated selanyl-1H-pyrazoleHepG2 (Liver)Dual EGFR/VEGFR-2 inhibition13.85 µM nih.gov
1-methyl-1H-pyrazole-5-carboxamidePC-3 (Prostate)Antiproliferative7.07 µM nih.gov
1,3,5-triazine-based pyrazoleMCF-7 (Breast)EGFR kinase inhibition229.4 nM rsc.org

IC50/GI50: Half-maximal inhibitory/growth inhibitory concentration. This table is for illustrative purposes and represents findings for the broader class of pyrazole derivatives.

Antioxidant Capacity and Free Radical Scavenging

Many pyrazole derivatives have been found to possess antioxidant properties, enabling them to neutralize harmful free radicals. nih.govmdpi.comnih.govresearchgate.net This activity is significant as oxidative stress is implicated in the pathology of numerous diseases.

The antioxidant potential of 5-aminopyrazole derivatives has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net Studies have shown that certain derivatives can effectively scavenge free radicals, while others have demonstrated the ability to inhibit the production of reactive oxygen species (ROS) in cellular models. researchgate.net Fused pyrazole systems, including pyrazolo[1,5-a]pyrimidines, have also been reported to have antioxidant capabilities. mdpi.comtandfonline.com For instance, certain Schiff base derivatives of pyrazoles have shown significant antioxidant activity, highlighting the tunability of the pyrazole scaffold for this biological property. researchgate.net

Table 4: Antioxidant Activity of Pyrazole Derivatives
Compound/Derivative TypeAssayResultReference
5-Aminopyrazole (5AP) derivativeDPPH Assay27.65% Antioxidant Activity (AA%) nih.gov
5-Aminopyrazole (5AP) derivativeROS production in plateletsRemarkable inhibition researchgate.net
Imidazo[1,2-b]pyrazole derivativeAntioxidant Assay75.3% inhibition mdpi.com
Pyrazolo[1,5-a]pyrimidineAntioxidant AssayModerate to very strong activity tandfonline.com

This table is for illustrative purposes and represents findings for the broader class of pyrazole derivatives.

Enzyme Inhibition Profiles (e.g., Cyclooxygenase, Monoamine Oxidases, Phosphodiesterases)

The ability of pyrazole derivatives to inhibit specific enzymes is central to many of their pharmacological effects. mdpi.com This class of compounds has been shown to interact with a diverse range of enzyme targets.

Cyclooxygenase (COX): As discussed in the anti-inflammatory section, COX enzymes are a primary target for many pyrazole derivatives. ijpsjournal.comnih.gov The development of COX-2 selective inhibitors like Celecoxib was a major advance in anti-inflammatory therapy. ijpsjournal.com

Monoamine Oxidases (MAO): A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were identified as potent, reversible, and non-competitive inhibitors of monoamine oxidases (MAO-A and MAO-B). nih.gov One particular derivative demonstrated very high potency against MAO-B with an inhibition constant (Ki) in the nanomolar range (10⁻⁸ M), suggesting potential applications in neurodegenerative disorders where MAO-B inhibition is a therapeutic strategy. nih.gov

Other Enzymes: The inhibitory activity of pyrazole derivatives extends well beyond COX and MAO. The 5-aminopyrazole scaffold, in particular, has been used to develop inhibitors for a variety of enzymes crucial in disease progression. These include p38 MAP kinase, carbonic anhydrase, Bruton's tyrosine kinase (BTK), and α-glucosidase. nih.govmdpi.comnih.gov The anticancer effects of many pyrazoles are directly linked to their inhibition of protein kinases such as EGFR and CDKs. nih.govmdpi.com

Molecular Mechanisms of Action

The diverse biological activities of pyrazole-5-amines and their derivatives stem from their ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their function.

The anti-inflammatory action is primarily driven by the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation. ijpsjournal.com Additionally, these compounds can downregulate the production of pro-inflammatory cytokines and interfere with transcription factors like NF-κB, which control the gene expression of many inflammatory molecules. ijpsjournal.com

In the context of cancer , the molecular mechanisms are multifaceted. Pyrazole derivatives can function as kinase inhibitors, blocking signaling pathways essential for cell proliferation and survival, such as those mediated by EGFR, VEGFR, and CDKs. nih.govrsc.org This inhibition can trigger programmed cell death (apoptosis) by altering the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2, and can also cause cell cycle arrest, halting the division of malignant cells. nih.gov Some derivatives also disrupt the cytoskeleton by binding to tubulin, which is critical for cell division and structure. nih.gov

The enzyme inhibition mechanism often involves the pyrazole derivative binding to the active site or an allosteric site on the enzyme. nih.gov For instance, studies on MAO inhibitors showed non-competitive inhibition, indicating that the compounds bind to a site other than the substrate-binding site to exert their effect. nih.gov Molecular docking simulations are frequently used to visualize these interactions, confirming how the compounds fit into the binding pockets of target enzymes like COX-2 or EGFR, forming hydrogen bonds and other interactions with key amino acid residues. ijpsjournal.comnih.gov

Identification and Characterization of Specific Biological Targets

Specific biological targets for 1-(3-methylbutyl)-1H-pyrazol-5-amine have not been explicitly identified in the available literature. However, research on analogous pyrazole compounds points to a variety of potential targets. Pyrazole derivatives are known to interact with specific molecular targets such as enzymes and receptors, modulating their activity.

Studies on various substituted pyrazoles have identified several key protein targets, including:

Enzymes: Pyrazole derivatives have been shown to inhibit enzymes involved in inflammatory processes. For instance, some aminopyrazole derivatives are known to be potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling pathway. nih.gov Other pyrazole-based compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins. mdpi.com

Receptors: The pyrazole scaffold is versatile and can be tailored to interact with a range of biological receptors. nih.gov

Kinases: A significant number of pyrazole derivatives have been developed as kinase inhibitors, which are crucial in cancer therapy. mdpi.com For example, 5-aminopyrazoles have been identified as Bruton's tyrosine kinase (BTK) inhibitors. researchgate.net

Microtubules: Some 3-alkyl-1,5-diaryl-1H-pyrazoles have been found to inhibit tubulin polymerization, a mechanism of action for certain anticancer drugs. plos.org

Given this background, it is plausible that this compound could also interact with such targets, although experimental verification is required.

Receptor Binding and Ligand-Protein Interaction Studies

There are no specific receptor binding or ligand-protein interaction studies available for this compound. The interaction of a ligand with its protein target is a critical determinant of its biological activity. For pyrazole derivatives, these interactions are influenced by the substitution pattern on the pyrazole ring.

For instance, studies on pyrazolo[1,5-a]pyridine (B1195680) derivatives as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor have detailed structure-activity relationships that provide insight into the binding modes of these compounds. acs.org Similarly, research on isochromeno[4,3-c]pyrazol-5(1H)-one derivatives has explored their binding to benzodiazepine (B76468) receptors, showing that the substitution pattern significantly influences receptor affinity. nih.gov The unique positioning of the 3-methylbutyl group and the amine group on the pyrazole ring of this compound would impart distinct chemical and biological properties that would be valuable to investigate in targeted research.

Cellular Pathway Modulation (e.g., Reactive Oxygen Species accumulation, lipid peroxidation, apoptosis induction)

While direct studies on how this compound modulates cellular pathways are absent, research on related aminopyrazole derivatives provides valuable insights into potential mechanisms.

A recent study on novel 1-methyl-1H-pyrazol-5-amine derivatives containing disulfide moieties demonstrated their ability to induce significant cellular changes in the fungus Valsa mali. acs.org Mechanistic investigations revealed that the lead compound could:

Induce the accumulation of intracellular reactive oxygen species (ROS) . acs.org

Initiate lipid peroxidation , leading to membrane damage. acs.org

Ultimately cause irreversible oxidative damage to the fungal cells. acs.org

Furthermore, many pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, a series of 5-aminopyrazolyl acylhydrazones and amides have demonstrated the ability to inhibit ROS formation. nih.gov Other studies have shown that pyrazole derivatives can trigger apoptosis through the activation of caspases and by disrupting the mitochondrial membrane potential.

These findings suggest that a potential mechanism of action for the biological activities of this compound and its derivatives could involve the modulation of cellular stress pathways and the induction of apoptosis.

In Vitro and In Vivo Pharmacological Evaluation (for derivative studies)

Although specific pharmacological evaluations for this compound are not available, the methodologies used for its derivatives and other pyrazole compounds are well-established.

Cell-Based Assays and Cytotoxicity Studies

In vitro cell-based assays are fundamental for the initial screening of the pharmacological activity of new compounds. For pyrazole derivatives, these assays are commonly used to assess their anticancer, antimicrobial, and anti-inflammatory potential.

A common method to evaluate anticancer activity is the MTT assay , which measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound on various cancer cell lines. nih.gov For example, a study on a series of 5-aminopyrazole derivatives tested their antiproliferative activity against several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer). nih.gov

The following table shows the cytotoxic activity of some representative aminopyrazole derivatives against different cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Derivative 11a HeLa10.2 nih.gov
MCF712.3 nih.gov
SKOV311.5 nih.gov
SKMEL2810.8 nih.gov
5AP 22 HCT-1163.18 nih.gov
MCF-74.63 nih.gov

It is important to note that these compounds are structural analogs, and their activity does not directly represent the activity of this compound.

Antimicrobial activity is often assessed using methods like the broth microdilution method to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. chemicalbook.com For instance, derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. chemicalbook.com

Animal Model Studies for Efficacy and Safety Assessment

In vivo studies in animal models are crucial for evaluating the efficacy and safety of a potential drug candidate before it can be considered for human trials. For pyrazole derivatives with anti-inflammatory activity, a common model is the carrageenan-induced paw edema model in rats. researchgate.net In this model, the compound's ability to reduce swelling is compared to that of a standard anti-inflammatory drug.

For anticancer studies, xenograft models in mice, where human cancer cells are implanted, are often used to assess the compound's ability to inhibit tumor growth in vivo. The safety profile is also evaluated by observing the animals for any adverse effects and by conducting histopathological examinations of major organs.

Structure-Activity Relationship (SAR) and Lead Optimization

Structure-activity relationship (SAR) studies are essential for optimizing the chemical structure of a lead compound to enhance its potency and reduce its toxicity. For pyrazole derivatives, SAR studies have revealed several key insights.

The nature and position of substituents on the pyrazole ring play a critical role in determining the biological activity. For this compound, the following structural features are of interest for SAR studies:

The N1-substituent: The 3-methylbutyl (isopentyl) group at the N1 position contributes to the compound's lipophilicity. Studies on other N-substituted pyrazoles have shown that varying the alkyl or aryl group at this position can significantly impact activity. For example, in a series of 3-alkyl-1,5-diaryl-1H-pyrazoles, the nature of the substituent at the N1 position was found to be a key determinant of their antiproliferative activity. plos.org It has been suggested that longer alkyl chains may enhance membrane permeability, which could affect antimicrobial or anti-inflammatory activity.

The C5-amino group: The amino group at the C5 position is a key feature of this class of compounds and is often crucial for their biological activity, providing a site for hydrogen bonding interactions with biological targets.

Other positions on the pyrazole ring: The C3 and C4 positions of the pyrazole ring are also amenable to substitution, and modifications at these sites have been extensively explored to optimize the pharmacological properties of pyrazole derivatives.

The following table summarizes some SAR findings for aminopyrazole derivatives.

Structural ModificationEffect on ActivityCompound ClassReference
Insertion of different alkyl and aryl moieties at N1Loss of antiproliferative activity3-Aminopyrazoles mdpi.com
Lengthening of aliphatic chainHigher anti-inflammatory activityPyrazole derivatives nih.gov
Introduction of a 3,4,5-trimethoxyphenyl A-ring at N-1More potent antiproliferative activity3-Alkyl-1,5-diaryl-1H-pyrazoles plos.org

These general SAR principles could guide the future design of more potent and selective analogs based on the this compound scaffold.

Influence of the N1-3-Methylbutyl Substituent on Biological Activity

The substituent at the N1 position of the pyrazole ring plays a critical role in determining the pharmacological profile of pyrazole-based compounds. The nature of this substituent can significantly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for biological targets. In the case of this compound, the N1-substituent is a 3-methylbutyl (isopentyl or isoamyl) group.

Structure-activity relationship (SAR) studies on various classes of pyrazole derivatives have demonstrated that N1-alkylation can modulate biological activity in diverse ways. For instance, in some contexts, the introduction of an alkyl group at the N1 position leads to a decrease in activity compared to the corresponding N-unsubstituted pyrazole. nih.gov This suggests that for certain biological targets, an unsubstituted N1 position may be crucial for optimal interaction, potentially through hydrogen bonding. Conversely, other studies have shown that specific N1-alkyl or N1-aryl substitutions can enhance potency and selectivity for a given target. tandfonline.com For example, late-stage N1-alkylation of pyrazole derivatives has been successfully employed to improve solubility and selectivity for hematopoietic progenitor kinase 1 (HPK1) inhibitors. nih.gov

The branched nature of the 3-methylbutyl group can also introduce steric bulk, which can influence how the molecule fits into the binding pocket of a target protein. This steric hindrance can either be beneficial, by promoting a specific binding conformation and preventing off-target interactions, or detrimental, by hindering access to the active site. The specific impact of the 3-methylbutyl substituent is therefore highly dependent on the topology of the target's binding site.

Table 1: Potential Influence of the N1-3-Methylbutyl Substituent on Pharmacological Properties

Property Potential Influence of the 3-Methylbutyl Group Rationale
Lipophilicity Increased The alkyl nature of the substituent increases the non-polar character of the molecule.
Membrane Permeability Potentially Increased Enhanced lipophilicity can facilitate passage through lipid bilayers.
Aqueous Solubility Potentially Decreased Increased lipophilicity often correlates with lower solubility in aqueous environments.
Metabolic Stability Variable Can be a site for metabolic attack (e.g., hydroxylation), but branching may offer some stability.
Binding Affinity Target Dependent The size, shape, and lipophilicity can either enhance or detract from binding interactions.
Selectivity Potentially Modulated Steric and electronic effects can favor binding to a specific target over others.

Strategies for Modifying the Pyrazole Core for Enhanced Potency and Selectivity

To optimize the therapeutic potential of a lead compound such as this compound, medicinal chemists employ various strategies to modify the core pyrazole structure. These modifications aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

One common strategy involves the introduction or modification of substituents at other positions of the pyrazole ring (C3, C4, and C5) . The 5-amino group of the parent compound is a key feature, often involved in crucial hydrogen bonding interactions with the target protein. This amine can be further derivatized, for example, by forming amides or sulfonamides, to explore additional binding interactions. mdpi.com The C3 and C4 positions also offer opportunities for substitution. Introducing small alkyl groups, halogens, or other functional groups at these positions can fine-tune the electronic properties and steric profile of the molecule to improve target engagement. mdpi.com For instance, the addition of electron-withdrawing groups can influence the acidity of the pyrazole ring NH (if present) and the basicity of the other nitrogen, which can be critical for binding. mdpi.com

Scaffold hopping and ring fusion represent more drastic modifications. In scaffold hopping, the central pyrazole core is replaced by a completely different chemical scaffold that maintains the essential pharmacophoric features. Ring fusion involves attaching another ring system to the pyrazole core to create a bicyclic or polycyclic structure, such as pyrazolopyrimidines. nih.gov These larger, more rigid structures can explore different regions of the target's binding site and can lead to significant gains in potency and selectivity by locking the molecule into a more favorable conformation for binding.

Finally, late-stage functionalization is a modern synthetic approach that allows for the rapid generation of a diverse library of analogues from a common intermediate. nih.gov This enables a more efficient exploration of the structure-activity relationships around the pyrazole core. Techniques such as regioselective C-H activation or cross-coupling reactions can be used to introduce a wide variety of substituents at different positions of the pyrazole ring in the final steps of the synthesis.

Table 2: Overview of Modification Strategies for the Pyrazole Core

Strategy Description Potential Outcomes
Substitution at C3/C4/C5 Introduction of various functional groups (e.g., alkyls, halogens, amides) at the carbon positions of the pyrazole ring. Enhanced potency, improved selectivity, modulation of physicochemical properties.
Bioisosteric Replacement Substitution of the pyrazole ring with other heterocycles (e.g., isoxazole, thiazole, triazole). Improved ADME properties, novel intellectual property, altered binding modes.
Scaffold Hopping/Ring Fusion Replacement of the core scaffold or fusion with other rings to create novel polycyclic systems (e.g., pyrazolopyrimidines). Increased rigidity, exploration of new binding pockets, significant changes in activity and selectivity.
Late-Stage Functionalization Diversification of the pyrazole core at a late stage of the synthetic route. Rapid generation of analogues for efficient SAR exploration.

Applications Beyond Biology for 1 3 Methylbutyl 1h Pyrazol 5 Amine

Catalysis and Ligand Design

The pyrazole (B372694) scaffold is a cornerstone in modern coordination chemistry and catalysis. nih.govresearchgate.net The ability of its nitrogen atoms to coordinate with metal centers, combined with the ease of functionalization, has led to the development of a wide array of pyrazole-based ligands and catalysts. nih.govmdpi.com

Pyrazole derivatives are extensively used as N-donor ligands to form transition metal complexes active in crucial chemical transformations. researchgate.net The σ-donor capability of the nitrogen atoms allows for the formation of stable coordination complexes with metals such as copper, nickel, palladium, and manganese. researchgate.netresearch-nexus.netrsc.org These complexes have demonstrated efficacy in both homogeneous and heterogeneous catalytic processes, including oxidation, hydrogenation, and carbon-carbon coupling reactions. researchgate.netresearch-nexus.netbohrium.com

The structure of 1-(3-methylbutyl)-1H-pyrazol-5-amine, featuring a pyridine-type nitrogen atom within the pyrazole ring and an exocyclic amino group, provides multiple coordination sites. This makes it a promising candidate for a ligand in designing catalysts. For instance, pyrazole-based ligands have been successfully used to create copper complexes that mimic the active site of catecholase enzymes, effectively catalyzing the oxidation of catechol to o-quinone. research-nexus.netbohrium.com Similarly, manganese catalysts coordinated with pyrazole ligands have shown high efficiency in transfer hydrogenation reactions. rsc.org The specific isobutyl substituent on the pyrazole ring of this compound can also be used to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. researchgate.net

Protic pyrazoles (those with an N-H group) are particularly interesting in catalysis due to the concept of metal-ligand cooperation. nih.govnih.gov When a protic pyrazole coordinates to a metal center, the acidity of the N-H proton increases significantly. nih.gov This proton can then participate directly in catalytic cycles, often acting as a proton shuttle or engaging in acid-base catalysis. This cooperative action between the metal center and the ligand can facilitate challenging bond activations, such as the heterolytic cleavage of N-N bonds in hydrazine (B178648). nih.gov

In this compound, both the pyrazole ring nitrogen and the exocyclic amine can potentially engage in such cooperative catalysis. The amine group (NH2) provides additional protons that could be involved in proton-transfer steps, working in concert with a coordinated metal ion to enhance catalytic efficiency. This dual functionality is a key principle in designing advanced catalysts for complex transformations. nih.gov

The presence of both a Lewis basic site (the amino group and pyrazole nitrogen) and a potential Brønsted acidic site (the protonated form of the amine) within the same molecule positions this compound as a candidate for bifunctional catalysis. Bifunctional catalysts can activate both the nucleophile and the electrophile in a reaction simultaneously, often leading to enhanced reaction rates and selectivity. For example, fused pyran-pyrazole derivatives have been synthesized using bifunctional catalysts like pyrrolidine-acetic acid in multicomponent reactions. mdpi.com

Furthermore, the aminopyrazole scaffold itself can function as an organocatalyst, avoiding the need for metal ions. The amino group can engage in hydrogen bonding to activate substrates or form reactive intermediates like enamines or iminium ions, which are central to many organocatalytic transformations. This dual-role capability makes aminopyrazoles versatile tools for developing sustainable and metal-free catalytic systems. mdpi.com

Material Science Applications

The unique electronic and coordination properties of pyrazole derivatives also lend themselves to applications in material science, from chemical sensors to advanced polymers. mdpi.com

Pyrazole derivatives have emerged as a significant class of chelating ligands for the development of chemosensors, which are molecules designed to detect specific ions or molecules with high sensitivity and selectivity. nih.gov The nitrogen atoms in the pyrazole ring and its substituents can act as effective binding sites for metal cations. nih.govrsc.org Upon binding, the electronic properties of the pyrazole system are altered, leading to a measurable change in its optical properties, such as color (colorimetric sensing) or fluorescence. nih.govrsc.orgrsc.org

For example, various pyrazole-based chemosensors have been designed for the selective detection of biologically and environmentally important ions like Zn2+, Al3+, and Cu2+. nih.govrsc.org The sensing mechanism often involves photophysical processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), which are modulated by the coordination of the target ion. nih.govnih.gov Given that this compound possesses multiple nitrogen donor sites, it represents a viable scaffold for designing new chemosensors. The amine group and the pyrazole nitrogens could form a coordination pocket for specific ions, and the molecule could be further functionalized to tune its photophysical response for targeted sensing applications in biological or environmental monitoring. nih.govresearchgate.net

The ability of pyrazoles to act as versatile ligands and their inherent structural rigidity make them excellent building blocks for creating complex polymeric and supramolecular materials. nih.govmdpi.com When incorporated into polymer chains or coatings, pyrazole derivatives can enhance thermal stability and mechanical properties. chemimpex.com

In supramolecular chemistry, the directional hydrogen bonding and coordination capabilities of the pyrazole N-H group are utilized to construct well-defined, self-assembling architectures like helicates, grids, and cages. nih.gov The this compound molecule, with its multiple points for interaction (coordination via nitrogens, hydrogen bonding via the amine), could serve as a functional monomer in polymerization reactions or as a node in the design of metal-organic frameworks (MOFs) and other supramolecular structures. mdpi.com The isobutyl group could also influence the packing and solubility of these materials, providing a handle for tuning their bulk properties.

Potential in Optoelectronic and Semiconductor Materials

The inherent electronic properties of the pyrazole ring system suggest potential applications for its derivatives in the field of optoelectronics and semiconductor materials. Heterocyclic compounds are being explored for the creation of functional materials with tailored electronic and photonic properties. The ability of this compound to act as a ligand and form stable complexes with metal ions could be instrumental in developing new coordination compounds with specific electronic or optical characteristics.

In the broader context of material science, related pyrazole derivatives have been incorporated into polymers and coatings to enhance thermal stability and improve mechanical properties, which are critical for industries requiring durable, high-performance materials. chemimpex.comchemimpex.com This demonstrates the utility of the pyrazole core in modifying and improving the characteristics of advanced materials.

Agrochemical Applications

Pyrazole-containing compounds have a significant and established role in the agrochemical industry, serving as the basis for numerous pesticides and herbicides. mdpi.com Their structural versatility allows for the development of agents with high efficacy and selectivity for specific biological targets. nih.gov

The pyrazole scaffold is a key component in the development of modern herbicides. nih.gov Research has focused on modifying existing herbicides with pyrazole moieties to enhance their activity and spectrum. For instance, derivatives of the herbicide quinclorac (B55369) have been synthesized incorporating a 3-methyl-1H-pyrazol-5-yl group. nih.gov These new compounds have demonstrated potent herbicidal effects, particularly against problematic weeds like barnyard grass. nih.gov

In one study, novel quinclorac-pyrazole derivatives were synthesized and tested for their herbicidal activity. The results, as detailed in the table below, show that some derivatives exhibit excellent inhibitory effects at very low concentrations. nih.gov

Compound IDCompound NameTarget WeedEC₅₀ (g/ha)
8l 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylateBarnyard Grass10.53
10a 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylateBarnyard Grass10.37
This table presents data on the herbicidal efficacy of synthesized quinclorac-pyrazole derivatives against barnyard grass. nih.gov

The success of these derivatives underscores the value of the pyrazole structure in designing new pesticidal and herbicidal agents. nih.gov The ability to introduce various substituents onto the pyrazole ring provides a pathway to fine-tune the biological activity and create compounds with improved performance. nih.gov

The development of effective herbicides is central to modern crop protection chemistry. Pyrazole derivatives are utilized as key intermediates in the production of innovative crop protection products designed to be effective while minimizing environmental impact. chemimpex.comchemimpex.com

The selective action of pyrazole-based herbicides makes them valuable tools for managing weeds in agricultural settings. For example, the synthesized quinclorac-pyrazole compound 10a was found to be highly effective against barnyard grass in rice fields. nih.gov Field trials showed that at a rate of 150 g/ha, it provided control equivalent to the commercial herbicide quinclorac at 300 g/ha. nih.gov This demonstrates the potential for pyrazole derivatives to lead to more potent and efficient crop protection solutions, safeguarding yields by controlling competitive weed species. nih.gov

Dyes and Fluorescent Substances

The conjugated π-system of the pyrazole ring makes it a suitable chromophore for the development of dyes and fluorescent materials. Research has shown that molecules incorporating a pyrazole core can exhibit intense and tunable light emission. mdpi.com

Scientists have synthesized highly fluorescent dyes by creating rigid, multi-ring systems that contain a pyrazole unit, such as "pyrazoolympicene". mdpi.com These compounds display bright fluorescence in solution. mdpi.com Furthermore, the emission spectra of these pyrazole-based dyes can change significantly upon protonation, indicating their potential as fluorescent sensors for detecting acidic environments. mdpi.com This property opens up possibilities for their use in chemical sensing and bio-imaging applications where changes in pH are important.

Corrosion Inhibition

Pyrazole derivatives have emerged as highly effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govicrc.ac.ir Their efficacy is attributed to the presence of nitrogen heteroatoms and π-electrons in the pyrazole ring, which facilitate strong adsorption onto the metal surface. nih.gov This adsorption process forms a protective film that shields the metal from the corrosive medium, thereby reducing the rate of corrosion. icrc.ac.ir

The mechanism of inhibition typically involves the inhibitor molecules displacing water molecules from the metal surface and blocking the active sites where corrosion occurs. icrc.ac.ir Studies using various pyrazole-based compounds have consistently shown high inhibition efficiencies. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. icrc.ac.irresearchgate.net The inhibition is a result of a combination of physical (electrostatic) and chemical (charge sharing) adsorption. nih.gov

Detailed research on several pyrazole derivatives highlights their potential in this application.

Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)
4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl) benzene (B151609) sulfonamideMild Steel1 M HCl95.4
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB)C38 Steel1 M HCl90.2
5-amino-1,3-diphenyl-pyrazoleMild Steel1 M HCl94.7
This table summarizes the performance of various pyrazole derivatives as corrosion inhibitors in acidic media. nih.govicrc.ac.irresearchgate.net

These findings confirm that the pyrazole scaffold is a promising platform for designing new and effective corrosion inhibitors for industrial applications. researchgate.net

Future Research Directions for 1 3 Methylbutyl 1h Pyrazol 5 Amine

Advancements in Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. researchgate.netsci-hub.se A primary future objective is to pivot towards more sustainable and environmentally benign synthetic routes for 1-(3-methylbutyl)-1H-pyrazol-5-amine. nih.govcitedrive.com

The principles of green chemistry are paramount in modern organic synthesis. thieme-connect.com Future research should focus on developing eco-friendly methods for preparing this compound that are not only high-yielding but also atom-economical and operationally simple. researchgate.net Traditional synthesis often relies on harsh solvents and high temperatures, increasing both cost and environmental impact. researchgate.netsci-hub.se

Key areas for exploration include:

Aqueous Media Synthesis: Utilizing water as a green solvent is a highly attractive alternative to volatile organic compounds. thieme-connect.comthieme-connect.com Research into one-pot, multicomponent reactions in aqueous systems, potentially catalyzed by novel nanocomposites, could provide an efficient pathway. researchgate.net

Energy-Efficient Techniques: The application of microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

Recyclable and Benign Catalysts: Development should target the use of heterogeneous or biodegradable catalysts, such as magnetic nanoparticles or polymer-supported acids, which can be easily recovered and reused, minimizing waste. researchgate.netnih.govthieme-connect.com Solvent-free "grinding" techniques are also a promising, cost-effective alternative. researchgate.net

Table 1: Potential Green Chemistry Approaches for Synthesis
ApproachDescriptionPotential AdvantagesRelevant Findings from General Pyrazole Synthesis
Microwave-Assisted SynthesisUsing microwave energy to heat the reaction mixture.Reduced reaction times, increased yields, cleaner reactions. researchgate.netSuccessfully used for pyrano[2,3-c]pyrazole derivatives. nih.gov
Ultrasound-Assisted SynthesisEmploying ultrasonic waves to promote the reaction.Enhanced reaction rates, high yields under mild conditions. nih.govEffective for pyrazole synthesis in aqueous media. nih.gov
Aqueous SynthesisUsing water as the primary solvent.Environmentally benign, low cost, non-toxic. thieme-connect.comWidely demonstrated for various polyfunctionalized pyrazoles. thieme-connect.com
Multicomponent Reactions (MCRs)Combining three or more reactants in a single step to form the product.High atom economy, operational simplicity, reduced waste. researchgate.netEfficient for producing diverse pyrazole scaffolds. nih.gov
Reusable CatalystsUsing catalysts (e.g., magnetic nanoparticles, supported acids) that can be recovered and reused.Cost-effective, reduced catalyst waste. researchgate.netnih.govMagnetic nano-[CoFe2O4] and CeO2/SiO2 have been used effectively. researchgate.netthieme-connect.com

Beyond the initial synthesis of the core structure, the ability to selectively introduce new functional groups is critical for creating analogues and expanding the compound's utility. Future research must focus on developing precise functionalization methods for the this compound scaffold. Transition-metal-catalyzed C-H functionalization offers a powerful, single-step alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

Efforts should be directed towards:

Controlling Regioselectivity: Developing methods to selectively functionalize the C3 and C4 positions of the pyrazole ring, as well as the exocyclic amine. This could involve leveraging directing groups or choosing specific catalysts and reaction conditions to favor one position over others. nih.govrsc.org

Broadening Functional Group Tolerance: Synthetic methods must be robust enough to tolerate a wide variety of functional groups, allowing for the creation of a diverse library of derivatives for biological screening. nih.gov This is crucial for exploring structure-activity relationships.

Deeper Mechanistic Elucidation

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is essential for optimizing reaction conditions and improving yields.

Computational chemistry has become an indispensable tool for elucidating the properties and reaction pathways of complex molecules. eurasianjournals.com Advanced computational methods, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure and energetics of reactants, transition states, and intermediates. researchgate.netresearchgate.net

Future research should employ these methods to:

Model Reaction Pathways: Simulate proposed reaction mechanisms to determine the most energetically favorable pathway. This can help validate experimental findings and guide the development of more efficient synthetic strategies. researchgate.net

Predict Reactivity and Selectivity: Use computational models to predict the most likely sites of functionalization on the pyrazole ring, complementing experimental efforts in developing regioselective methods. researchgate.net

Explore Dynamic Behavior: Molecular dynamics simulations can be used to understand the conformational space and dynamic behavior of the molecule, which can be crucial for understanding its interaction with biological targets. eurasianjournals.com

Discovery of Undiscovered Biological Activities

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. globalresearchonline.netnih.govnih.gov While the specific biological profile of this compound is not widely documented, its structure suggests significant potential for therapeutic applications.

Future research should involve comprehensive biological screening to uncover its potential activities. Based on the activities of related pyrazole compounds, promising areas for investigation include:

Anticancer Activity: Many aminopyrazole derivatives have shown potent cytotoxic effects against various cancer cell lines. nih.gov

Enzyme Inhibition: Pyrazoles are known to be effective enzyme inhibitors, a property central to many modern drugs. nih.gov Screening against kinases, monoamine oxidases, or other clinically relevant enzymes could yield new therapeutic leads. nih.gov

Antimicrobial and Antifungal Activity: The pyrazole core is present in many compounds with antibacterial and antifungal properties. nih.govnih.gov

Anti-inflammatory and Analgesic Effects: This is one of the most well-known activities of pyrazole derivatives, with several drugs on the market. nih.gov

Neuroprotective and Anticonvulsant Properties: Certain pyrazoles have shown activity in the central nervous system, suggesting potential for treating neurological disorders. nih.gov

Table 2: Potential Biological Activities for Future Screening
Activity ClassRationale Based on Pyrazole ScaffoldExample Target/Assay
AnticancerAminopyrazoles are known anticancer agents. nih.govCytotoxicity assays against cell lines (e.g., HCT-116, MCF-7). nih.gov
Anti-inflammatoryA classic activity of pyrazole derivatives like celecoxib. nih.govInhibition of COX enzymes; reduction of inflammatory markers. nih.gov
AntimicrobialCommonly reported activity for pyrazole-containing heterocycles. nih.govScreening against bacterial (e.g., Staphylococcus aureus) and fungal strains. jetir.org
Enzyme InhibitionPyrazole rings can modulate enzyme activity. nih.govScreening against kinases, MAO-B, or AChE. nih.govmdpi.com
NeuroprotectiveSome pyrazoles exhibit neuroprotective effects. nih.govAssays related to Alzheimer's or Parkinson's disease models. mdpi.com

High-Throughput Screening for New Therapeutic Applications

High-Throughput Screening (HTS) offers a rapid and efficient strategy to identify new biological activities for this compound and its derivatives. Future research should focus on subjecting a library of compounds based on this scaffold to a diverse range of biological assays. A recent study demonstrated the power of High-Throughput Virtual Screening (HTVS) in identifying novel pyrazole-based inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a key enzyme in cancer progression. nih.gov This computational approach analyzed thousands of pyrazole compounds, successfully identifying promising candidates with favorable pharmacokinetic profiles. nih.gov

A similar strategy could be employed for this compound. By creating a virtual library of its derivatives and screening them against known therapeutic targets, researchers can prioritize the synthesis of the most promising compounds. Subsequent in vitro HTS assays against various cell lines (e.g., cancer, microbial) and enzyme panels would validate these computational predictions and potentially uncover entirely new therapeutic applications. researchgate.netmdpi.com

Identification of Novel Molecular Targets and Pathways

A critical avenue of future research is the identification of the specific molecular targets and biological pathways modulated by this compound. The diverse pharmacological activities of pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, stem from their interaction with various proteins. mdpi.comacs.org

Modern methodologies can accelerate this process of target deconvolution. For instance, computational tools like the PharmMapper server, which has been used to identify Heat Shock Protein 90α (Hsp90α) as a target for other pyrazole derivatives, could predict potential binding partners based on pharmacophore matching. nih.gov Another powerful technique involves generating resistant microbial strains and using whole-genome sequencing to identify mutations in the target gene, a method successfully used to pinpoint MmpL3 as the target for novel pyrazole-containing antitubercular agents. mdpi.com Investigating the metabolic bioactivation of the aminopyrazole motif is also crucial, as it can form reactive intermediates that may lead to toxicity but also provides clues about its mechanism of action. mass.gov

Table 1: Potential Therapeutic Targets for Pyrazole Derivatives

Target ClassSpecific ExampleTherapeutic AreaRelevant Findings from Pyrazole Studies
KinasesCDK8, EGFR, Aurora Kinases, VEGFR-2OncologyPyrazole scaffolds are central to many kinase inhibitors; substitutions on the ring significantly affect potency and selectivity. nih.govresearchgate.net
EnzymesTubulin, Hsp90α, DNA GyraseOncology, Infectious DiseasePyrazoles can inhibit tubulin polymerization and have shown activity as inhibitors of Hsp90α and bacterial DNA gyrase. researchgate.netnih.gov
Mycobacterial TargetsMmpL3TuberculosisA pyrazole series was found to target the MmpL3 protein in Mycobacterium tuberculosis. mdpi.com
Inflammatory EnzymesCyclooxygenase-2 (COX-2)Anti-inflammatoryMany clinically used NSAIDs are based on the pyrazole structure, targeting the COX-2 enzyme. acs.org

Innovative Applications in Materials Science and Catalysis

Beyond its biomedical potential, the unique chemical structure of this compound makes it a candidate for advanced applications in materials science and catalysis. The pyrazole ring's aromaticity and the presence of two adjacent nitrogen atoms allow for diverse chemical modifications and coordination with metals. mdpi.commdpi.com

Rational Design of Tailored Functional Materials

Future research should explore the incorporation of this compound into polymers and other functional materials. A structurally related compound, 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, is known to be integrated into polymers and coatings to enhance their thermal stability and mechanical properties. researchgate.net The specific alkyl and amino groups on this compound could be systematically modified to rationally design materials with tailored characteristics. For example, the amine group could serve as a reactive handle for polymerization or for grafting onto surfaces, while the 3-methylbutyl group could influence properties like solubility and processability. The photophysical properties of pyrazole derivatives could also be harnessed to develop novel sensors or organic light-emitting materials. mdpi.com

Integration into Advanced Catalytic Systems for Challenging Transformations

The use of pyrazole derivatives as ligands in catalysis is a promising area for future investigation. Research has shown that pyrazole ligands can significantly enhance the catalytic activity of metal complexes, such as titanium iso-propoxide in the ring-opening polymerization of L-lactide. mdpi.com The presence of two nitrogen atoms in the pyrazole ring allows for effective coordination to metal centers, and substituents on the ring can modulate the electronic and steric properties of the resulting catalyst.

The this compound scaffold is a prime candidate for developing new ligands. The amine group could act as an additional coordination site, creating a bidentate ligand that forms stable chelate complexes with transition metals. The 3-methylbutyl group could enhance the solubility of the catalyst in organic solvents and influence the stereoselectivity of catalytic reactions. Future work should involve synthesizing metal complexes of this ligand and evaluating their performance in challenging transformations, such as cross-coupling reactions or asymmetric catalysis. nih.gov

Table 2: Potential Catalytic Applications for Pyrazole Ligands

Catalytic ReactionMetal CenterRole of Pyrazole LigandPotential Advantage of this compound
Polymerization (e.g., of lactide)Titanium (Ti)Enhances catalytic activity compared to the metal alkoxide alone. mdpi.comThe 3-methylbutyl group may improve solubility and control polymer properties.
Cross-Coupling ReactionsPalladium (Pd), Copper (Cu)Stabilizes the metal center and modulates its reactivity. nih.govThe amine group could provide a second coordination site, enhancing catalyst stability.
Asymmetric CatalysisRhodium (Rh), Iridium (Ir)Chiral pyrazole ligands can induce enantioselectivity in reactions.Derivatization of the amine could introduce chirality for asymmetric transformations.
Oxidation CatalysisIron (Fe), Manganese (Mn)Modulates the redox potential of the metal center.The electron-donating nature of the substituents could influence the catalytic cycle.

Environmental Impact and Safety Assessment

As with any chemical compound intended for broader application, a thorough assessment of the environmental impact and safety of this compound is imperative. The widespread use of pyrazole derivatives in agriculture and pharmaceuticals necessitates an understanding of their persistence, mobility, and degradation in the environment. researchgate.netepa.gov

Research into Biodegradation and Environmental Fate

Future studies must focus on the environmental fate and biodegradation pathways of this compound. The pyrazole ring itself is known to be relatively resistant to metabolic degradation. mdpi.com However, the substituents on the ring play a crucial role in its environmental behavior.

Research on the pyrazole-containing fungicide isopyrazam (B32586) has shown that microbial degradation, for instance by Bacillus species, can occur via pathways like hydroxylation and epoxidation of the molecule's side chains. researchgate.net Similarly, the biodegradation of linear alkylbenzene sulfonates proceeds via oxidation of the alkyl chain. It is therefore plausible that the primary biodegradation route for this compound would involve microbial oxidation of the 3-methylbutyl side chain.

The aminopyrazole core, however, may be more persistent. Studies on the herbicide aminopyralid (B1667105) show it is stable to microbial degradation in aquatic systems and moderately persistent in soil, with aqueous photolysis being a significant degradation route. nih.gov Therefore, research should investigate the susceptibility of this compound to both biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) degradation processes. Identifying the transformation products is also critical, as they may have different toxicity profiles than the parent compound. researchgate.net Ecotoxicity studies on representative aquatic and terrestrial organisms, such as algae, daphnia, and soil bacteria, would be necessary to build a comprehensive environmental risk profile. researchgate.net

Adherence to Green Chemistry Principles in Practical Applications

The practical application of this compound, whether in pharmaceuticals, agrochemicals, or material science, necessitates a thorough evaluation of its environmental footprint. Future research should be directed towards integrating the twelve principles of green chemistry into the lifecycle of this compound.

A primary area of investigation would be the development of synthetic routes that exhibit high atom economy , maximizing the incorporation of all materials used in the process into the final product. Traditional synthetic methods for pyrazole derivatives can sometimes involve multi-step processes with the use of protecting groups and produce significant waste. beilstein-journals.orgnih.gov Future studies should aim to design and optimize a synthesis pathway for this compound that minimizes or eliminates byproducts.

The principle of using less hazardous chemical syntheses is paramount. This involves the selection of starting materials, reagents, and solvents that are non-toxic to human health and the environment. For instance, exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, in the synthesis of this compound would be a significant advancement. thieme-connect.comresearchgate.net Moreover, the development of catalyst-free or biocatalytic methods would further reduce the reliance on potentially toxic and heavy metal catalysts. mdpi.comscirp.org

The design of energy-efficient synthetic methods is another key aspect. Research into microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation for the production of pyrazole derivatives has shown promise in reducing reaction times and energy consumption. nih.govimpactfactor.org Applying these techniques to the synthesis of this compound could lead to more sustainable manufacturing processes.

Furthermore, the principle of using renewable feedstocks should be considered. Investigating the possibility of deriving the 3-methylbutyl group or other parts of the molecule from biorenewable sources would contribute to a more sustainable production lifecycle.

To systematically evaluate the "greenness" of different synthetic routes, quantitative metrics should be employed. Future research could involve comparative studies using metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI), which quantify the amount of waste generated per unit of product.

A hypothetical comparison of a traditional synthesis versus a potential green synthesis for a generic 1-alkyl-5-aminopyrazole is presented in the table below to illustrate the potential for improvement.

MetricTraditional Synthesis (Hypothetical)Green Synthesis (Hypothetical)
Solvent Chlorinated Solvents (e.g., Dichloromethane)Water or Ethanol
Catalyst Stoichiometric Acid/BaseRecyclable Heterogeneous Catalyst
Energy Source Conventional Heating (Reflux)Microwave or Ultrasound
Atom Economy ModerateHigh
E-Factor High (Significant Waste)Low (Minimal Waste)
Number of Steps MultipleOne-pot or Fewer Steps

This table is a hypothetical illustration and does not represent actual experimental data for this compound.

Q & A

Q. What are the established synthetic routes for 1-(3-methylbutyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: A common synthetic route involves alkylation of pyrazole precursors. For example, reacting 1H-pyrazol-5-amine with 3-methylbutyl halides under basic conditions (e.g., triethylamine) in a polar aprotic solvent like dichloromethane. Optimization includes:

  • Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .
  • Stoichiometry : Use 1.0 equivalent of alkylating agent and 3.0 equivalents of base to ensure complete reaction .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H NMR to identify proton environments (e.g., NH2_2 at δ 10.5 ppm, methyl groups at δ 0.7–1.8 ppm) and 13^{13}C NMR for carbon backbone confirmation .
  • IR Spectroscopy : Detect amine N–H stretches (~3250 cm1^{-1}) and C–N vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry (ESI) : Confirm molecular weight (153.22 g/mol) and fragmentation patterns .

Q. How does the substitution pattern of pyrazole derivatives influence their biological activity?

Methodological Answer: Compare substituent effects using in vitro assays:

  • Positional isomerism : 5-amine vs. 3-amine derivatives (e.g., 1-(1,2-dimethylpropyl)-1H-pyrazol-3-amine) show altered receptor binding due to steric and electronic differences .
  • Alkyl chain length : Longer chains (e.g., 3-methylbutyl) may enhance lipophilicity and membrane permeability, affecting antimicrobial or anti-inflammatory activity .

Q. What are the key steps for validating the purity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 62.70%, H: 9.87%, N: 27.43%) .
  • Melting Point : Compare observed values with literature data to detect impurities .

Q. How can researchers screen the biological activity of this compound?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate charge distribution and nucleophilic sites (e.g., NH2_2 group) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics using software like Gaussian or ORCA .

Q. What strategies resolve contradictory data in biological activity studies of pyrazole derivatives?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, DSSTox) and apply statistical models (ANOVA) to identify outliers .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. phenyl groups) and correlate with activity trends .

Q. How can X-ray crystallography determine the crystal structure of this compound, and what challenges arise?

Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL for small-molecule refinement; address twinning or disorder using the TWIN/BASF commands .
  • Validation : Check R-factors (<5%) and ADP consistency with PLATON .

Q. What are the best practices for designing derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 3-methylbutyl group with isosteres (e.g., cyclopropyl) to improve metabolic stability .
  • Prodrug Synthesis : Introduce ester or amide moieties at the NH2_2 position to enhance solubility .

Q. How can researchers address low yields in multi-step syntheses of pyrazole derivatives?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., ammonium chloride) to stabilize reactive intermediates .
  • Flow Chemistry : Optimize residence time and temperature in continuous reactors to minimize degradation .

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Feasible Synthetic Routes

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1-(3-methylbutyl)-1H-pyrazol-5-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.